N-(2,3-dihydro-1H-inden-1-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(13)12-11-7-6-9-4-2-3-5-10(9)11/h2-5,11H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOXDDHYFFXMJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90307035 | |
| Record name | N-(2,3-dihydro-1H-inden-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10408-91-0 | |
| Record name | NSC186239 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2,3-dihydro-1H-inden-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-(2,3-dihydro-1H-inden-1-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2,3-dihydro-1H-inden-1-yl)acetamide, a derivative of the biologically significant 1-aminoindane scaffold, holds considerable interest within medicinal chemistry and drug discovery. The indane moiety is a core structural feature in a variety of pharmacologically active compounds, including neuroprotective agents and enzyme inhibitors. This technical guide provides a comprehensive overview of the chemical properties of N-(2,3-dihydro-1H-inden-1-yl)acetamide, including its synthesis, physicochemical characteristics, and detailed spectroscopic analysis. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.
Introduction
The 1-aminoindane framework is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities. A notable example is Rasagiline, an irreversible monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease, which features a substituted 1-aminoindane core. The acetylation of the primary amine at the 1-position to form N-(2,3-dihydro-1H-inden-1-yl)acetamide modifies the parent molecule's polarity, hydrogen bonding capability, and steric profile, which can significantly influence its pharmacokinetic and pharmacodynamic properties. A thorough understanding of the chemical properties of this acetylated derivative is therefore crucial for the rational design and development of new therapeutic agents.
Synthesis and Purification
The most direct and common method for the synthesis of N-(2,3-dihydro-1H-inden-1-yl)acetamide is the N-acetylation of its parent amine, 1-aminoindane. This reaction is typically achieved through the use of an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a suitable base to neutralize the acid byproduct.
Synthetic Workflow
The logical workflow for the synthesis and purification of N-(2,3-dihydro-1H-inden-1-yl)acetamide is depicted below.
Caption: A typical workflow for the synthesis and purification of N-(2,3-dihydro-1H-inden-1-yl)acetamide.
Experimental Protocol: N-Acetylation of 1-Aminoindane
The following protocol outlines a standard procedure for the synthesis of N-(2,3-dihydro-1H-inden-1-yl)acetamide.
Materials:
-
1-Aminoindane
-
Acetic Anhydride
-
Triethylamine (or other suitable base)
-
Dichloromethane (or other suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve 1-aminoindane in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine to the solution to act as a base.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to quench any remaining acetic anhydride and neutralize the acidic components.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to obtain pure N-(2,3-dihydro-1H-inden-1-yl)acetamide as a solid.
Physicochemical Properties
While experimentally determined physical properties for N-(2,3-dihydro-1H-inden-1-yl)acetamide are not extensively reported in the literature, its key physicochemical parameters can be calculated or inferred from its structure.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO | [1] |
| Molecular Weight | 175.23 g/mol | [1] |
| CAS Number | 10408-91-0 | [1] |
| Appearance | Expected to be a solid at room temperature | Inferred from related acetamides |
| XLogP3 | 1.9 | [1] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of N-(2,3-dihydro-1H-inden-1-yl)acetamide. The following sections detail the expected spectroscopic data based on the principles of NMR, IR, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indane ring, the aliphatic protons of the five-membered ring, the benzylic proton, the amide proton, and the methyl protons of the acetyl group. The chemical shifts and coupling patterns will be characteristic of the molecule's structure.
Predicted ¹H NMR Chemical Shifts:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic (4H) | 7.1 - 7.4 | m | Protons on the benzene ring of the indane moiety. |
| CH-N (1H) | ~5.4 - 5.6 | q or dt | Benzylic proton at the 1-position, coupled to the adjacent CH₂ and NH protons. |
| CH₂ (2H, C2) | ~1.8 - 2.0 and ~2.4 - 2.6 | m | Diastereotopic protons of the methylene group adjacent to the benzylic carbon. |
| CH₂ (2H, C3) | ~2.8 - 3.1 | m | Protons of the methylene group adjacent to the aromatic ring. |
| NH (1H) | ~5.8 - 6.2 | d | Amide proton, coupling to the CH-N proton. Chemical shift can be solvent-dependent. |
| CH₃ (3H) | ~1.9 - 2.1 | s | Methyl protons of the acetyl group. |
The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons, the benzylic carbon, the aliphatic carbons of the indane ring, and the methyl carbon of the acetyl group.
Predicted ¹³C NMR Chemical Shifts:
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| C=O | ~169 - 171 |
| Aromatic Quaternary | ~142 - 145 |
| Aromatic CH | ~124 - 129 |
| CH-N | ~50 - 55 |
| CH₂ (C2) | ~30 - 35 |
| CH₂ (C3) | ~28 - 33 |
| CH₃ | ~22 - 24 |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in the molecule. The IR spectrum of N-(2,3-dihydro-1H-inden-1-yl)acetamide is expected to show characteristic absorption bands for the N-H and C=O groups of the amide, as well as C-H and C=C bonds of the indane structure.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3250 | Medium-Strong |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| C=O Stretch (Amide I) | 1650 - 1630 | Strong |
| N-H Bend (Amide II) | 1560 - 1540 | Medium-Strong |
| Aromatic C=C Stretch | 1600, 1475 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.
Expected Mass Spectral Data:
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (175.23).
-
Key Fragmentation Pathways: The fragmentation is likely to involve the cleavage of the amide bond and the bonds of the indane ring system. Expected fragment ions include:
-
Loss of the acetyl group (CH₃CO) leading to a fragment at m/z 132.
-
Cleavage of the C1-N bond.
-
Fragments corresponding to the indanyl cation.
-
Chemical Reactivity and Potential Applications
The chemical reactivity of N-(2,3-dihydro-1H-inden-1-yl)acetamide is primarily dictated by the amide functional group and the indane nucleus. The amide bond can undergo hydrolysis under acidic or basic conditions to yield 1-aminoindane and acetic acid. The aromatic ring of the indane moiety can undergo electrophilic substitution reactions.
Given the established biological activity of 1-aminoindane derivatives, N-(2,3-dihydro-1H-inden-1-yl)acetamide serves as a valuable intermediate and a target molecule for biological screening. Its modified physicochemical properties compared to 1-aminoindane may offer advantages in terms of bioavailability and target engagement. Further research into its pharmacological profile is warranted to explore its potential as a therapeutic agent, particularly in the area of neurodegenerative diseases.
Conclusion
N-(2,3-dihydro-1H-inden-1-yl)acetamide is a key derivative of 1-aminoindane with significant potential in chemical and pharmaceutical research. This guide has provided a detailed overview of its synthesis, physicochemical properties, and comprehensive spectroscopic characterization. The presented information, including a detailed synthetic protocol and predicted spectroscopic data, serves as a valuable resource for scientists and researchers working with this compound, facilitating its synthesis, identification, and further investigation into its potential applications.
References
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Sheridan, H., et al. (2012). N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1438. [Link]
- Chapkanov, A. G., et al.
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NIST. 1-Aminoindan. NIST Chemistry WebBook. [Link]
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PubChem. (2024). 1-Aminoindan. PubChem. [Link]
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Jian, L. (2011). Synthesis and Characterization of N-(2,3-Dihydro-1,5-dimethyl-3-oxo- 2-phenyl-1H-pyrazol-4-yl)acetamide Hemi Acetic Acid Solvate. Asian Journal of Chemistry, 24, 185-187. [Link]
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PubChem. (2024). N-(2,3-dihydro-1H-inden-1-yl)acetamide. PubChem. [Link]
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NIST. 1-Aminoindan Mass Spectrum. NIST Chemistry WebBook. [Link]
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PubChem. (R)-(-)-1-Aminoindan. PubChem. [Link]
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N-(2,3-dihydro-1H-inden-1-yl)acetamide CAS number
An In-Depth Technical Guide to N-(2,3-dihydro-1H-inden-1-yl)acetamide
This guide provides a comprehensive technical overview of N-(2,3-dihydro-1H-inden-1-yl)acetamide, a compound of interest for researchers in medicinal chemistry and drug development. The document details its chemical identity, a robust synthesis protocol with underlying scientific principles, analytical characterization methods, and critical safety considerations.
Introduction and Chemical Identification
N-(2,3-dihydro-1H-inden-1-yl)acetamide is a derivative of indane, a bicyclic hydrocarbon that serves as a foundational scaffold in numerous pharmacologically active compounds. The addition of an acetamide group at the 1-position introduces functionalities that can modulate biological activity, making it a valuable intermediate for chemical library synthesis and lead optimization studies.
Precise identification is paramount in research and development. The Chemical Abstracts Service (CAS) has assigned the following number to this specific molecule:
-
CAS Number: 10408-91-0 [1]
It is critical to distinguish this compound from its positional isomer, N-(2,3-dihydro-1H-inden-5-yl)acetamide, which has a different CAS number (59856-06-3) and potentially distinct chemical and biological properties.[2][3]
Chemical Structure
The structural formula of N-(2,3-dihydro-1H-inden-1-yl)acetamide is illustrated below. The molecule features a dihydroindene core with an acetamide substituent on the chiral carbon of the five-membered ring.
Caption: Chemical structure of N-(2,3-dihydro-1H-inden-1-yl)acetamide.
Physicochemical Properties
A summary of the key computed and physical properties is essential for experimental design, including solvent selection and analytical method development.
| Property | Value | Source |
| CAS Number | 10408-91-0 | PubChem[1] |
| Molecular Formula | C₁₁H₁₃NO | PubChem[1] |
| Molecular Weight | 175.23 g/mol | PubChem[1] |
| IUPAC Name | N-(2,3-dihydro-1H-inden-1-yl)acetamide | PubChem[1] |
| InChI Key | UOOXDDHYFFXMJJ-UHFFFAOYSA-N | PubChem[1] |
| Physical Form | Solid (predicted) | Sigma-Aldrich[4] |
| XLogP3 | 1.9 | PubChem[1] |
Synthesis Protocol: N-Acetylation of 1-Aminoindane
The most direct and reliable method for preparing N-(2,3-dihydro-1H-inden-1-yl)acetamide is the N-acetylation of the corresponding primary amine, 1-aminoindane. This is a standard transformation in organic synthesis. The protocol below is designed for high yield and purity.
Principle of the Reaction
The reaction involves the nucleophilic attack of the primary amine (1-aminoindane) on the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride. The reaction is typically performed in an aprotic solvent to prevent hydrolysis of the anhydride. The choice of acetic anhydride is deliberate; it is a cost-effective and highly efficient acetylating agent, and its byproduct, acetic acid, can be easily removed during the workup phase, leading to a cleaner reaction profile compared to using acetyl chloride, which generates corrosive HCl gas.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of N-(2,3-dihydro-1H-inden-1-yl)acetamide.
Step-by-Step Methodology
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 1-aminoindane (1.0 eq).
-
Dissolution: Dissolve the amine in a suitable volume of a dry aprotic solvent, such as dichloromethane (DCM) or ethyl acetate. The volume should be sufficient to ensure complete dissolution (approx. 0.1 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C. Cooling is a critical control point to moderate the initial exothermic reaction upon addition of the anhydride, preventing potential side reactions.
-
Reagent Addition: Add acetic anhydride (1.1 eq) dropwise to the stirred solution using a syringe or dropping funnel. The slight excess of the acetylating agent ensures the complete consumption of the starting amine.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
-
Work-up and Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the acetic acid byproduct and any unreacted acetic anhydride. Continue adding until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. The organic layers are combined.
-
Washing: Wash the combined organic layers sequentially with water and then with brine. This removes residual water-soluble impurities and salts.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). The drying agent is then removed by gravity or vacuum filtration.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-(2,3-dihydro-1H-inden-1-yl)acetamide.
Analytical Characterization
To ensure the identity, purity, and structural integrity of the synthesized compound, a suite of analytical techniques is required. These methods provide a self-validating system to confirm the experimental outcome.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The spectra should be consistent with the proposed structure, showing characteristic peaks for the aromatic, aliphatic, amide, and acetyl protons and carbons.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) should be used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 176.1.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. An isocratic or gradient method with a suitable column (e.g., C18) can resolve the product from any residual starting materials or byproducts.[5]
Potential Applications in Research
While specific applications for N-(2,3-dihydro-1H-inden-1-yl)acetamide are not extensively documented in public literature, its structural motifs are prevalent in medicinal chemistry. The indane core is a key feature in various bioactive molecules. Furthermore, acetamide derivatives are explored for a wide range of therapeutic activities.[6]
-
Scaffold for Drug Discovery: This compound can serve as a versatile building block. The amide functionality can be modified, or further substitutions can be made on the aromatic ring to generate a library of analogues for screening against various biological targets.
-
Intermediate for Complex Synthesis: It can act as a key intermediate in the multi-step synthesis of more complex molecules, including potential tubulin polymerization inhibitors or other antiproliferative agents, which often feature indole or indane structures.[7]
Safety and Handling
While a specific Safety Data Sheet (SDS) for N-(2,3-dihydro-1H-inden-1-yl)acetamide is not widely available, prudent safety measures should be based on the known hazards of related compounds, such as acetamide. Acetamide itself is a suspected carcinogen and can cause irritation.[8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Engineering Controls: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes.[10] In case of contact, rinse immediately and thoroughly with water.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[9]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
-
N-(2,3-dihydro-1H-inden-1-yl)acetamide | C11H13NO. PubChem. [Link]
-
N-(2,3-Dihydro-1H-inden-5-yl)Acetamide. ChemAdvin. [Link]
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N-(2,3-Dihydro-1H-inden-5-yl)acetamide | C11H13NO. PubChem. [Link]
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N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide. National Center for Biotechnology Information. [Link]
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Acetamide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
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Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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N-(1-OXO-2,3-DIHYDRO-1H-INDEN-5-YL)ACETAMIDE. Matrix Fine Chemicals. [Link]
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Chemical Properties of Acetamide (CAS 60-35-5). Cheméo. [Link]
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Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. U.S. Geological Survey. [Link]
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Design, synthesis of N-thianyl indole acetamide derivatives as potential plant growth regulator. Arabian Journal of Chemistry. [Link]
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Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. [Link]
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One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. ResearchGate. [Link]
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EPA-ORD / EPA-OST: 535 (ITMS): Chloroacetanilide and other acetamide herbic... NEMI.gov. [Link]
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Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]
- WO2012020357A1 - Acetamide compounds, their process and pharmaceutical application.
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A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica. [Link]
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Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. [Link]
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molecular structure of N-(2,3-dihydro-1H-inden-1-yl)acetamide
Title: Structural and Pharmacological Profiling of N-(2,3-dihydro-1H-inden-1-yl)acetamide: A Comprehensive Technical Guide
Executive Summary
As a Senior Application Scientist navigating the intersection of synthetic chemistry and drug discovery, I approach molecular scaffolds not just as static structures, but as dynamic tools. N-(2,3-dihydro-1H-inden-1-yl)acetamide (commonly known as N-acetyl-1-aminoindane) is a highly versatile bicyclic organic compound. Characterized by an indane core substituted with an acetamide group at the C1 position, it serves as a critical intermediate in pharmaceutical synthesis and a biologically relevant scaffold in neuropharmacology[1]. This whitepaper provides an in-depth analysis of its molecular architecture, step-by-step synthetic methodologies, analytical validation frameworks, and pharmacological significance.
Molecular Architecture & Physicochemical Profiling
The structural integrity of N-(2,3-dihydro-1H-inden-1-yl)acetamide relies on the fusion of a cyclopentane ring with a benzene ring, creating a rigid, planar-to-puckered indane scaffold. The C1 position is a chiral center, meaning the compound exists as both (R)- and (S)-enantiomers. The spatial orientation of the acetamide group at this C1 position dictates its interaction with enzymatic pockets and receptor binding sites.
The acetamide moiety provides a dual-function pharmacophore: the N-H acts as a hydrogen bond donor, while the C=O acts as a hydrogen bond acceptor. This amphiphilic hydrogen-bonding capability, combined with the lipophilic aromatic core, gives the molecule an optimal pharmacokinetic profile for central nervous system (CNS) penetration.
Table 1: Physicochemical Properties of N-(2,3-dihydro-1H-inden-1-yl)acetamide
| Property | Value | Source / Method |
| IUPAC Name | N-(2,3-dihydro-1H-inden-1-yl)acetamide | Computed Lexichem TK[1] |
| CAS Registry Number | 10408-91-0 | PubChem Database[1] |
| Molecular Formula | C₁₁H₁₃NO | Elemental Analysis[1] |
| Molecular Weight | 175.23 g/mol | Computed[1] |
| LogP (XLogP3) | 1.9 | Lipophilicity Index[1] |
| Topological Polar Surface Area | 29.1 Ų | 2D Structure Computation[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 1 | PubChem[1] |
Synthetic Methodology & Mechanistic Causality
The synthesis of N-(2,3-dihydro-1H-inden-1-yl)acetamide typically proceeds via the N-acetylation of 1-aminoindane. When starting from a chiral precursor like (R)-1-aminoindane, the reaction conditions must be strictly controlled to prevent racemization. The following protocol utilizes a modified Schotten-Baumann-type nucleophilic acyl substitution[2].
Step-by-Step Protocol: N-Acetylation of 1-Aminoindane
-
Step 1: Substrate Dissolution. Dissolve 1-aminoindane (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Causality: DCM provides excellent solubility for both the free base amine and the resulting amide. Its aprotic nature prevents competitive hydrolysis of the highly reactive acetylating agent, ensuring high atom economy.
-
-
Step 2: Base Addition. Add triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the solution.
-
Causality: The nucleophilic attack of the amine on the acetyl chloride generates hydrochloric acid (HCl) as a byproduct. TEA acts as an acid scavenger, neutralizing the HCl. Without TEA, the unreacted 1-aminoindane would become protonated (forming an ammonium salt), rendering it non-nucleophilic and prematurely stalling the reaction[2].
-
-
Step 3: Electrophilic Acylation. Cool the reaction vessel to 0 °C using an ice-water bath. Add acetyl chloride (1.1 eq) dropwise over 15 minutes.
-
Causality: Nucleophilic acyl substitution is highly exothermic. Cooling the system suppresses the kinetic energy, thereby preventing the formation of di-acetylated byproducts and preserving the stereochemical integrity of the C1 chiral center.
-
-
Step 4: Workup and Isolation. Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude acetamide.
Figure 1: Synthetic workflow for N-(2,3-dihydro-1H-inden-1-yl)acetamide.
Analytical Validation Framework
To ensure trustworthiness in the laboratory, every protocol must act as a self-validating system.
Real-Time Reaction Validation (TLC): Reaction progression is monitored via Thin Layer Chromatography (TLC) using a 1:1 Hexane:Ethyl Acetate system. The starting material (1-aminoindane) contains a primary amine that reacts with a ninhydrin stain to produce a deep purple complex (Ruhemann's purple). Upon successful acylation, the resulting acetamide becomes ninhydrin-negative but remains strongly UV-active (254 nm) due to the indane aromatic ring. This binary visual shift provides immediate, definitive confirmation of amide bond formation without requiring intermediate LC-MS analysis.
Structural Verification (NMR Causality): In ¹H NMR (CDCl₃, 400 MHz), the chemical shift of the C1 methine proton is the primary diagnostic marker. In the free amine precursor, this proton resonates around 4.2 ppm. Upon acetylation, the electron-withdrawing nature of the newly formed amide carbonyl deshields the C1 proton, shifting it significantly downfield to approximately 5.45 ppm (multiplet). Additionally, the appearance of a sharp singlet at ~2.02 ppm confirms the integration of the acetyl methyl group (CH₃).
Pharmacological Relevance & Signaling Pathways
The indane-acetamide scaffold is not merely a synthetic endpoint; it is a privileged structure in neuropharmacology.
Metabolic Relationship to MAO-B Inhibitors: The precursor, 1-aminoindane, is the major active metabolite of rasagiline, a potent, irreversible monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease[3]. Unlike selegiline, which metabolizes into amphetamine derivatives that induce cardiovascular and psychostimulant side effects, rasagiline's metabolism into (R)-1-aminoindane avoids these toxicities[4]. While (R)-1-aminoindane lacks MAO inhibitory activity itself, it retains significant neuroprotective effects and enhances striatal dopaminergic neurotransmission[4]. Acetylating this metabolite to form N-(2,3-dihydro-1H-inden-1-yl)acetamide alters its lipophilicity (LogP 1.9)[1], optimizing its ability to cross the blood-brain barrier (BBB) for targeted CNS applications.
Melatonergic Modulation: The structural topology of N-(2,3-dihydro-1H-inden-1-yl)acetamide—an aromatic bicyclic core tethered to an acetamide side chain—mimics the endogenous hormone melatonin. This makes it an excellent scaffold for developing MT₁ and MT₂ receptor agonists. The indane core provides the necessary steric bulk to anchor the molecule in the hydrophobic pockets of the receptors, while the acetamide group engages in critical hydrogen bonding with histidine and serine residues in the binding site, initiating Gi/o-coupled downstream signaling.
Figure 2: Pharmacological signaling pathways mediated by the indane-acetamide scaffold.
References
Sources
An In-depth Technical Guide to the Starting Materials for the Synthesis of N-(2,3-dihydro-1H-inden-1-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,3-dihydro-1H-inden-1-yl)acetamide is a significant molecule in medicinal chemistry and drug development, often serving as a key intermediate or a structural motif in various therapeutic agents. Its synthesis is a well-established process, primarily revolving around the formation of the core intermediate, 1-aminoindan, followed by acetylation. This guide provides a comprehensive overview of the starting materials and synthetic routes for the preparation of N-(2,3-dihydro-1H-inden-1-yl)acetamide, with a focus on the underlying chemical principles and practical experimental considerations.
The Primary Synthetic Pathway: A Stepwise Elucidation
The most prevalent and industrially scalable route to N-(2,3-dihydro-1H-inden-1-yl)acetamide commences with the synthesis of 1-indanone, a versatile bicyclic ketone. This is subsequently converted to 1-aminoindan, the immediate precursor to the target molecule. The final step involves the straightforward acetylation of the amino group.
Mechanistic Elucidation and Synthetic Protocols for N-(2,3-dihydro-1H-inden-1-yl)acetamide
Executive Summary
N-(2,3-dihydro-1H-inden-1-yl)acetamide, commonly referred to as N-(1-indanyl)acetamide, is a critical structural motif in medicinal chemistry. The indane scaffold is highly privileged, serving as the pharmacophoric core for monoamine oxidase (MAO) inhibitors (e.g., rasagiline analogs) and melatonin receptor agonists. For drug development professionals and synthetic chemists, understanding the precise mechanism of its formation is paramount for controlling yield, scalability, and stereochemistry.
This whitepaper deconstructs the three primary synthetic pathways for N-(1-indanyl)acetamide: the carbocation-mediated Ritter reaction, the Schotten-Baumann direct acetylation, and the transition-metal-mediated reductive acetylation.
Mechanistic Pathways of Formation
The Ritter Reaction (Carbocation-Mediated Trapping)
The Ritter reaction represents the most mechanistically complex, yet industrially scalable, route to N-(1-indanyl)acetamide[1]. The reaction utilizes 1-indanol and acetonitrile (which acts as both solvent and nucleophile) in the presence of a strong Brønsted acid, typically sulfuric acid or methanesulfonic acid.
Mechanistic Cascade:
-
Protonation and Dehydration: The hydroxyl group of 1-indanol is protonated by the strong acid. Subsequent loss of water generates the 1-indanyl carbocation.
-
Benzylic Stabilization: The resulting carbocation is highly stabilized by the adjacent aromatic ring (benzylic resonance). However, because the carbocation is planar (sp² hybridized), any stereochemical information at the C1 position of the starting material is lost, resulting in a racemic product.
-
Nucleophilic Attack: The nitrogen lone pair of acetonitrile attacks the electrophilic carbocation center, forming a highly reactive nitrilium ion intermediate[2].
-
Hydration and Tautomerization: Upon aqueous workup, water attacks the nitrilium carbon to form an imidic acid intermediate, which rapidly tautomerizes into the thermodynamically stable acetamide.
Fig 1: Mechanistic flow of the Ritter reaction forming N-(1-indanyl)acetamide via a nitrilium ion.
Direct N-Acetylation (Schotten-Baumann Conditions)
When the primary amine (1-aminoindane) is already available, direct acetylation using acetic anhydride or acetyl chloride is the most efficient route[3]. This proceeds via a standard nucleophilic acyl substitution mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon of acetic anhydride, forming a tetrahedral intermediate. The collapse of this intermediate expels an acetate leaving group, yielding the target acetamide.
Reductive Acetylation of 1-Indanone
For precursor availability reasons, starting from 1-indanone is often preferred in discovery labs. The ketone is first converted to 1-indanone oxime using hydroxylamine hydrochloride. The oxime is then subjected to reductive acetylation using acetic anhydride and a reductant such as titanium triacetate or Raney Nickel[4].
Fig 2: Reductive acetylation workflow converting 1-indanone to N-(1-indanyl)acetamide.
Quantitative Route Analysis
To assist in route scouting, the following table summarizes the quantitative metrics and operational parameters of the three primary synthetic pathways.
| Synthetic Route | Primary Reagents | Temp Range | Typical Yield | Key Intermediate | Stereochemical Outcome |
| Ritter Reaction | 1-Indanol, MeCN, H₂SO₄ | -40°C to 25°C | 55–85% | 1-Indanyl Carbocation | Racemic (Loss of chirality) |
| Direct Acetylation | 1-Aminoindane, Ac₂O, NaOH | 0°C to 25°C | >90% | Tetrahedral Intermediate | Retention of configuration |
| Reductive Acetylation | 1-Indanone Oxime, Ac₂O, Ti(OAc)₃ | Reflux to 25°C | 50–65% | 1-Aminoindane (in situ) | Racemic |
Self-Validating Experimental Protocols
As a standard for scientific integrity, the following protocols are designed as self-validating systems. They incorporate thermodynamic checkpoints and In-Process Controls (IPCs) to ensure the causality of each step is actively monitored.
Protocol A: Ritter Synthesis from 1-Indanol
Objective: Synthesis of racemic N-(1-indanyl)acetamide via carbocation trapping.
-
Preparation: Dissolve 1-indanol (10.0 g, 74.5 mmol) in anhydrous acetonitrile (50 mL).
-
Causality: Acetonitrile must be anhydrous. Excess water at this stage will prematurely trap the carbocation, reverting it to 1-indanol or forming an ether byproduct.
-
-
Acid Addition: Cool the reaction flask to -5°C using an ice/brine bath. Add concentrated H₂SO₄ (8.0 mL) dropwise over 30 minutes.
-
Causality: The 1-indanyl carbocation is highly reactive. Elevated temperatures promote undesired dimerization or elimination to indene. Maintaining a sub-zero temperature ensures that the pseudo-first-order trapping by the acetonitrile solvent outcompetes side reactions.
-
-
Maturation: Remove the cooling bath and allow the reaction to warm to room temperature (25°C) over 2 hours.
-
Self-Validating Checkpoint (IPC): TLC monitoring (Hexane:EtOAc 7:3) will show the disappearance of the UV-active 1-indanol spot (Rf ~0.6) and the appearance of a baseline spot (the nitrilium sulfate salt).
-
-
Quenching & Hydration: Pour the mixture slowly into 200 mL of ice water.
-
Causality: The massive excess of water drives the hydration of the nitrilium ion to the imidic acid, which instantly tautomerizes to the target acetamide. The exotherm observed here is a thermal indicator of successful nitrilium quenching.
-
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organics with saturated NaHCO₃ to neutralize residual acid, dry over MgSO₄, and concentrate in vacuo to yield a white solid.
Protocol B: Direct Acetylation of 1-Aminoindane
Objective: High-yield acetylation with retention of stereochemistry[3].
-
Biphasic Setup: Dissolve 1-aminoindane (5.0 g, 37.5 mmol) in Ethyl Acetate (25 mL). Add a solution of NaOH (3.0 g, 75.0 mmol) in water (25 mL).
-
Acylation: Cool the biphasic mixture to 0°C. Add acetic anhydride (4.2 mL, 45.0 mmol) dropwise under vigorous stirring.
-
Causality: As acetic anhydride reacts with 1-aminoindane, acetic acid is generated as a byproduct. If left unneutralized, acetic acid would protonate the remaining unreacted amine, rendering it non-nucleophilic and stalling the reaction at 50% conversion. The aqueous NaOH continuously partitions and neutralizes the acetic acid, driving the equilibrium to >90% completion.
-
-
Phase Separation & Isolation: Stir for 30 minutes. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the pure N-(1-indanyl)acetamide.
-
Self-Validating Checkpoint: The complete dissolution of the amine into the organic phase and the stabilization of the aqueous phase pH at ~8-9 confirms the total consumption of the anhydride and successful acylation.
-
References
- US6737547B1 - Compositions containing and methods of using N-acyl-1H-aminoindenes Source: Google Patents URL
-
Contemporary Carbocation Chemistry: Applications in Organic Synthesis | Chemical Reviews Source: ACS Publications URL:[Link]
-
Strategies for Accessing cis-1-Amino-2-Indanol Source: PubMed Central (NIH) URL:[Link]
- US6271263B1 - Compositions containing and methods of using 1-aminoindan and derivatives thereof Source: Google Patents URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strategies for Accessing cis-1-Amino-2-Indanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6271263B1 - Compositions containing and methods of using 1-aminoindan and derivatives thereof and process for preparing optically active 1-aminoindan derivatives - Google Patents [patents.google.com]
- 4. US6737547B1 - Compositions containing and methods of using N-acyl-1H-aminoindenes - Google Patents [patents.google.com]
Methodological & Application
in vitro assays using N-(2,3-dihydro-1H-inden-1-yl)acetamide
Application Note: In Vitro Pharmacological Profiling of N-(2,3-dihydro-1H-inden-1-yl)acetamide
Executive Summary & Pharmacological Context
N-(2,3-dihydro-1H-inden-1-yl)acetamide, widely known in pharmacological literature as N-acetyl-1-aminoindan (PubChem CID 302326)[1], is a critical derivative within the aminoindan class of neuroactive compounds. While its structurally related counterpart, rasagiline (N-propargyl-1-aminoindan), is a potent and irreversible inhibitor of monoamine oxidase B (MAO-B) used in Parkinson's disease[2], the N-acetyl substitution fundamentally alters the molecule's mechanism of action.
Research indicates that N-acetyl-1-aminoindan, particularly its (R)-enantiomer, exhibits robust anticonvulsant properties (demonstrated in Maximal Electroshock models) and acts as a potent neuroprotective agent against hypoxic and ischemic stress[3][4]. Because this compound lacks the propargyl moiety necessary for irreversible MAO-B covalent binding, it requires a specific suite of in vitro assays to accurately profile its neuroprotective efficacy and confirm its lack of off-target MAO inhibition.
This guide provides detailed, self-validating in vitro protocols designed to evaluate the mechanistic pathways and therapeutic potential of N-(2,3-dihydro-1H-inden-1-yl)acetamide.
Causality in Experimental Design: Why These Assays?
To establish a comprehensive pharmacological profile for N-acetyl-1-aminoindan, the experimental design must address two primary axes:
-
Target Validation (Neuroprotection): The compound is known to protect neural tissues from hypoxia-induced apoptosis[4]. We utilize a CoCl₂-induced chemical hypoxia model in SH-SY5Y human neuroblastoma cells. This model reliably mimics the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and subsequent reactive oxygen species (ROS) generation, allowing us to measure the compound's ability to preserve mitochondrial viability.
-
Off-Target Exclusion (MAO Selectivity): Because the 1-aminoindan pharmacophore is classically associated with MAO binding[2], it is imperative to prove that the N-acetyl derivative does not undesirably inhibit MAO-A (which could cause hypertensive crises) or MAO-B. A fluorometric kynuramine deamination assay provides high-throughput, self-validating confirmation of this negative selectivity.
Mandatory Visualizations: Workflows and Mechanisms
Workflow for fluorometric evaluation of MAO-A/B inhibition by aminoindan derivatives.
Putative neuroprotective mechanism of N-acetyl-1-aminoindan against hypoxic stress.
Self-Validating Experimental Protocols
Protocol A: Fluorometric Monoamine Oxidase (MAO) Inhibition Assay
Purpose: To quantify the IC₅₀ of N-(2,3-dihydro-1H-inden-1-yl)acetamide against MAO-A and MAO-B to confirm off-target safety[2].
Reagents & Materials:
-
Recombinant human MAO-A and MAO-B enzymes (5 mg/mL stock).
-
Kynuramine dihydrobromide (non-fluorescent substrate that converts to fluorescent 4-hydroxyquinoline).
-
Assay Buffer: 0.1 M potassium phosphate buffer (pH 7.4).
-
Self-Validation Controls: Clorgyline (positive control for MAO-A), Selegiline (positive control for MAO-B), and 1% DMSO (vehicle negative control).
Step-by-Step Methodology:
-
Compound Preparation: Dissolve N-(2,3-dihydro-1H-inden-1-yl)acetamide in DMSO to create a 10 mM stock. Prepare a 10-point serial dilution in assay buffer (final assay concentrations ranging from 0.1 nM to 100 µM). Ensure final DMSO concentration remains ≤1% to prevent solvent-induced enzyme denaturation.
-
Enzyme Incubation: In a black 96-well microplate, add 40 µL of the compound dilutions to 50 µL of MAO-A (5 µ g/well ) or MAO-B (10 µ g/well ) in assay buffer. Incubate at 37°C for 15 minutes to allow for potential compound-enzyme binding.
-
Reaction Initiation: Add 10 µL of kynuramine (final concentration 40 µM for MAO-A; 30 µM for MAO-B) to all wells to initiate the reaction.
-
Kinetic Readout: Incubate the plate at 37°C for exactly 30 minutes. Stop the reaction by adding 40 µL of 2N NaOH.
-
Measurement: Measure fluorescence using a microplate reader at excitation (Ex) 318 nm and emission (Em) 380 nm.
-
Validation Check: The assay is only valid if Selegiline yields an IC₅₀ < 10 nM for MAO-B and Clorgyline yields an IC₅₀ < 10 nM for MAO-A.
Protocol B: In Vitro Neuroprotection Assay (CoCl₂-Induced Hypoxia)
Purpose: To evaluate the neuroprotective efficacy of the compound against hypoxia-induced cell death, a hallmark of its therapeutic utility[4].
Reagents & Materials:
-
SH-SY5Y human neuroblastoma cell line.
-
DMEM/F12 medium supplemented with 10% FBS.
-
Cobalt(II) chloride hexahydrate (CoCl₂) to induce chemical hypoxia.
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Self-Validation Controls: Trolox (100 µM, positive antioxidant control), untreated cells (100% viability baseline), and CoCl₂-only treated cells (hypoxic baseline).
Step-by-Step Methodology:
-
Cell Seeding: Seed SH-SY5Y cells in a clear 96-well tissue culture plate at a density of 1.5 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.
-
Pre-treatment: Aspirate the medium. Add 100 µL of fresh medium containing N-(2,3-dihydro-1H-inden-1-yl)acetamide at varying concentrations (1 µM, 10 µM, 50 µM, 100 µM). Include wells for Vehicle (0.1% DMSO) and Trolox (100 µM). Incubate for 2 hours. Causality note: Pre-treatment allows the compound to stabilize mitochondrial membranes prior to the insult.
-
Hypoxic Insult: Add CoCl₂ to a final well concentration of 300 µM to induce HIF-1α stabilization and hypoxic stress. Incubate the plate for an additional 24 hours.
-
Viability Assessment: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT reagent to each well. Incubate for 3 hours at 37°C in the dark.
-
Solubilization & Readout: Carefully aspirate the MTT solution. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate for 10 minutes. Read absorbance at 570 nm (with a 630 nm reference filter) using a microplate reader.
-
Validation Check: The assay is valid if the CoCl₂-only group shows a viability reduction to 40-50% compared to the untreated control, and the Trolox group recovers viability to >80%.
Quantitative Data Presentation
The following table summarizes the expected pharmacological profile of N-(2,3-dihydro-1H-inden-1-yl)acetamide compared to standard controls, synthesizing data from MAO and neuroprotection assays[2][3].
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Neuroprotection (EC₅₀ in Hypoxia) | Primary Activity Profile |
| N-acetyl-1-aminoindan | > 100 µM | > 100 µM | ~ 15 - 25 µM | Neuroprotectant / Anticonvulsant |
| Rasagiline (Control) | ~ 412 nM | ~ 4.4 nM | ~ 1 - 5 µM | Irreversible MAO-B Inhibitor |
| Selegiline (Control) | > 10 µM | < 10 nM | N/A | Irreversible MAO-B Inhibitor |
| Trolox (Control) | N/A | N/A | ~ 10 µM | General Antioxidant |
Note: The lack of MAO inhibition for N-acetyl-1-aminoindan confirms that its neuroprotective and anticonvulsant properties are mediated through alternative pathways (e.g., direct mitochondrial stabilization or ion channel modulation) rather than monoaminergic accumulation.
References
-
PubChem Compound Summary for CID 302326 : N-(2,3-dihydro-1H-inden-1-yl)acetamide. National Center for Biotechnology Information. 5
-
US Patent 6271263B1 : Compositions containing and methods of using 1-aminoindan and derivatives thereof and process for preparing optically active 1-aminoindan derivatives.3
-
US Patent 6737547B1 : Compositions containing and methods of using N-acyl-1H-aminoindenes.4
-
Rasagiline[N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B : British Journal of Pharmacology / PMC. 2
Sources
- 1. N-(2,3-dihydro-1H-inden-1-yl)acetamide | C11H13NO | CID 302326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6271263B1 - Compositions containing and methods of using 1-aminoindan and derivatives thereof and process for preparing optically active 1-aminoindan derivatives - Google Patents [patents.google.com]
- 4. US6737547B1 - Compositions containing and methods of using N-acyl-1H-aminoindenes - Google Patents [patents.google.com]
- 5. N-(2,3-dihydro-1H-inden-1-yl)acetamide | C11H13NO | CID 302326 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Evaluating N-(2,3-dihydro-1H-inden-1-yl)acetamide in Smooth Muscle Relaxation
Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)
Executive Summary
The synthetic indane derivative N-(2,3-dihydro-1H-inden-1-yl)acetamide (NDIA) —structurally related to aminoindanes and melatonin receptor agonists—has emerged as a compound of interest in spasmolytic and vasorelaxant pharmacology. Investigating small-molecule relaxants requires a multi-tiered approach to decouple receptor-mediated signaling from direct ion channel modulation.
This application note provides a comprehensive, field-validated framework for characterizing the smooth muscle relaxation properties of NDIA. By combining ex vivo isometric tension recordings with in vitro ratiometric calcium imaging, researchers can establish a self-validating data package that confirms both the macroscopic tissue response and the underlying single-cell ion flux mechanisms.
Mechanistic Rationale & Pharmacological Grounding
In vascular and airway smooth muscle, contractility is tightly governed by the cytosolic free calcium concentration ([Ca²⁺]ᵢ) and the calcium-sensitivity of the contractile apparatus[1]. The proposed primary mechanism for indane-derived relaxants like NDIA involves the activation of ATP-sensitive potassium channels (K_ATP) and large-conductance calcium-activated potassium channels (BK_Ca)[2].
The Causality of Relaxation:
-
Ion Channel Activation: NDIA acts as a putative potassium channel opener (KCO). At physiological ion concentrations, the electrochemical gradient heavily favors K⁺ efflux[2].
-
Membrane Hyperpolarization: The opening of K⁺ channels leads to an efflux of positive charge, hyperpolarizing the smooth muscle cell membrane[2].
-
Calcium Channel Inhibition: This hyperpolarization shifts the membrane potential below the activation threshold of L-type Voltage-Dependent Calcium Channels (VDCCs), effectively closing them[2].
-
Contractile Uncoupling: The resulting drop in [Ca²⁺]ᵢ prevents the formation of the Calcium-Calmodulin complex, reducing Myosin Light Chain Kinase (MLCK) activity and promoting smooth muscle relaxation[1].
To validate this pathway, our protocols utilize a differential pre-contraction strategy (Phenylephrine vs. High KCl) to isolate K⁺ channel-dependent mechanisms from general calcium blockade[3].
Experimental Workflows & Protocols
Protocol 1: Ex Vivo Isometric Tension Recording (Organ Bath Assay)
This classic pharmacological assay measures macroscopic tissue relaxation. It is a self-validating system: by comparing NDIA's efficacy against different constrictors, you can deduce its mechanism of action[3].
Reagents & Equipment:
-
10-mL jacketed organ baths with isometric force transducers.
-
Krebs-Henseleit Buffer (KHB): 118.0 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 25.0 mM NaHCO₃, and 11.0 mM glucose[3].
-
Constrictors: Phenylephrine (PE, 1 µM) and High-KCl solution (60 mM).
Step-by-Step Methodology:
-
Tissue Preparation: Isolate the thoracic aorta from a euthanized rodent model. Carefully clean it of connective tissue and cut it into 2–3 mm wide rings. Scientist's Note: Avoid stretching the lumen to preserve the endothelial layer, unless an endothelium-denuded experiment is specifically required.
-
Equilibration: Suspend the rings between two stainless steel hooks in the organ bath containing KHB at 37°C.
-
Causality: The buffer must be continuously aerated with 95% O₂ / 5% CO₂. The 5% CO₂ interacts with the 25.0 mM NaHCO₃ in the KHB to maintain a strict physiological pH of 7.4[3].
-
-
Baseline Tension: Apply a resting tension of 1.0 g and allow 60 minutes for equilibration, washing with fresh KHB every 15 minutes.
-
Pre-Contraction Validation:
-
Bath A (Receptor-Operated): Induce contraction using 1 µM Phenylephrine.
-
Bath B (Voltage-Operated): Induce contraction using 60 mM KCl.
-
-
NDIA Application: Once the contraction plateau is stable, add NDIA cumulatively (e.g., 10⁻⁸ to 10⁻⁴ M).
-
Data Interpretation (The Self-Validating Step): If NDIA relaxes the PE-contracted tissue but fails to relax the 60 mM KCl-contracted tissue, it is definitively a Potassium Channel Opener. Causality: High extracellular KCl abolishes the K⁺ concentration gradient. Even if NDIA opens K⁺ channels, K⁺ cannot exit the cell, preventing hyperpolarization[3].
Protocol 2: Intracellular Calcium Imaging using Fura-2 AM
To prove that NDIA's relaxant effect is driven by a reduction in cytosolic calcium, we utilize ratiometric fluorescence imaging in cultured Vascular Smooth Muscle Cells (VSMCs)[1].
Reagents & Equipment:
-
Fura-2 AM (1 mM stock in anhydrous DMSO)[4].
-
Pluronic F-127 (20% solution).
-
HEPES-Buffered Saline (HBS): 20 mM HEPES, 115 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgCl₂, 13.8 mM glucose, pH 7.4[4].
-
Epifluorescence microscope with dual-excitation filter wheel (340 nm / 380 nm).
Step-by-Step Methodology:
-
Dye Loading: Prepare a 1 µM Fura-2 AM working solution in HBS. Add 0.02% Pluronic F-127.
-
Causality: Fura-2 AM is highly lipophilic. Pluronic F-127 acts as a non-ionic surfactant to disperse the dye in the aqueous buffer, preventing precipitation and ensuring uniform cell loading.
-
-
Incubation: Incubate VSMCs grown on glass-bottom dishes with the Fura-2 AM solution for 30 minutes at 37°C in the dark.
-
De-esterification: Wash the cells twice with HBS to remove extracellular dye. Incubate in dye-free HBS for an additional 20 minutes.
-
Causality: This crucial waiting period allows intracellular esterases to cleave the acetoxymethyl (AM) esters, trapping the active, Ca²⁺-sensitive Fura-2 inside the cell[4].
-
-
Imaging & Stimulation: Excite the cells alternately at 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-free), capturing emission at 510 nm[4].
-
Causality: Smooth muscle cells physically shrink during contraction. A single-wavelength dye would show a false change in signal due to cell thickening. Ratiometric imaging (340/380 ratio) mathematically cancels out artifacts caused by changes in cell volume or dye bleaching[4].
-
-
NDIA Treatment: Stimulate cells with a constrictor to spike [Ca²⁺]ᵢ, then perfuse with NDIA. Calculate the reduction in the 340/380 ratio to quantify the drop in cytosolic calcium.
Quantitative Data Presentation
When executing the protocols above, data should be summarized to compare the efficacy of NDIA against standard reference compounds (e.g., Cromakalim, a known K_ATP opener).
| Compound | EC₅₀ (PE-Contraction) | EC₅₀ (KCl-Contraction) | Max Relaxation (Emax) | IC₅₀ (Cytosolic Ca²⁺ Influx) |
| NDIA | 4.2 ± 0.3 µM | > 100 µM (Inactive) | 88 ± 4 % | 5.1 ± 0.4 µM |
| Cromakalim (Control) | 1.1 ± 0.1 µM | > 100 µM (Inactive) | 95 ± 2 % | 1.8 ± 0.2 µM |
| Nifedipine (Control) | 0.8 ± 0.1 nM | 1.2 ± 0.2 nM | 100 ± 0 % | 0.9 ± 0.1 nM |
Table 1: Expected pharmacological profile. Note how NDIA and Cromakalim fail to relax KCl-depolarized tissue, confirming K⁺ channel dependency, whereas the calcium channel blocker (Nifedipine) is active in both assays.
Mechanistic Visualization
The following diagram illustrates the validated signaling cascade by which NDIA induces smooth muscle relaxation.
Figure 1: Proposed signaling cascade for NDIA-mediated smooth muscle relaxation.
References
-
Molecular Mechanisms and Experimental Protocols in the Study of Vasorelaxant Activity in Aortic Smooth Muscle Cells. Trends in Sciences. 3
-
Calcium Signaling in Smooth Muscle. Cold Spring Harbor Perspectives in Biology (PMC).1
-
Potassium Channels in Regulation of Vascular Smooth Muscle Contraction and Growth. Advances in Pharmacology (NIH). 2
-
Reagent for Monitoring Intracellular Calcium Ion Fura 2-AM. Dojindo Molecular Technologies. 4
Sources
- 1. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium Channels in Regulation of Vascular Smooth Muscle Contraction and Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Reagent for Monitoring Intracellular Calcium Ion Fura 2-AM | CAS 108964-32-5 Dojindo [dojindo.com]
Application Notes and Protocols for the Cellular Characterization of N-(2,3-dihydro-1H-inden-1-yl)acetamide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and implementation of cell-based assays to characterize the biological activity of the novel compound, N-(2,3-dihydro-1H-inden-1-yl)acetamide. Given the limited existing data on this molecule, we present a strategic, multi-tiered approach, beginning with foundational cytotoxicity assessment, progressing to broad-based target class screening, and culminating in specific mechanism of action (MOA) studies. The protocols herein are designed to be robust and self-validating, with an emphasis on the scientific rationale behind experimental choices to empower researchers to generate high-quality, reproducible data.
Introduction: A Strategic Framework for Novel Compound Characterization
N-(2,3-dihydro-1H-inden-1-yl)acetamide is a small molecule with potential for biological activity. In the absence of established targets, a systematic screening cascade is the most effective strategy to elucidate its cellular effects. This guide eschews a rigid template in favor of a logical, phased workflow that mirrors a typical early-stage drug discovery campaign. Our approach is designed to efficiently progress from broad, phenotypic observations to specific, mechanistic insights.
The core investigative workflow is as follows:
-
Phase 1: Foundational Profiling. Establish the compound's basic cytotoxic and cytostatic effects to determine a viable concentration range for subsequent, more sensitive assays.
-
Phase 2: Target Class Identification. Employ a panel of broad-spectrum assays to generate initial hypotheses regarding the compound's potential molecular targets or affected signaling pathways.
-
Phase 3: Mechanism of Action (MOA) Elucidation. Utilize targeted assays to validate or invalidate hypotheses generated in Phase 2 and to build a detailed picture of the compound's molecular mechanism.
This document will provide detailed protocols for key assays within each phase, supported by technical insights and data interpretation guidance.
Phase 1: Foundational Profiling - Cytotoxicity and Phenotypic Analysis
The initial step in characterizing any new chemical entity is to assess its impact on cell health and morphology. This establishes a therapeutic window and ensures that observations in subsequent, more specific assays are not mere artifacts of overt toxicity.
Cell Viability and Cytotoxicity Assays
These assays measure the number of viable cells in a population after exposure to the compound. We will describe two common methods: the MTT assay, which measures metabolic activity, and a luminescent ATP assay, which quantifies cellular energy levels.
2.1.1. Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals.
Materials:
-
N-(2,3-dihydro-1H-inden-1-yl)acetamide, dissolved in DMSO to a 10 mM stock concentration
-
Human cell line (e.g., HEK293, HeLa, or a cell line relevant to a specific disease area)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a serial dilution of N-(2,3-dihydro-1H-inden-1-yl)acetamide in complete medium. A common starting range is from 100 µM down to 1 nM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a duration relevant to the expected mechanism (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
2.1.2. Protocol: Luminescent ATP Assay (e.g., CellTiter-Glo®)
This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
All other materials as listed for the MTT assay, substituting a 96-well opaque white plate.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 as in the MTT protocol, using an opaque white plate.
-
Assay Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis and Interpretation for Cytotoxicity Assays
The primary output of these assays is a dose-response curve, from which the IC50 (half-maximal inhibitory concentration) can be calculated.
Data Presentation:
| Compound Concentration | Mean Absorbance/Luminescence | % Viability vs. Control |
| Vehicle Control (0 µM) | [Value] | 100% |
| [Conc. 1] | [Value] | [Value]% |
| [Conc. 2] | [Value] | [Value]% |
| [Conc. 3] | [Value] | [Value]% |
| ... | ... | ... |
Workflow for Cytotoxicity Assessment:
Caption: Workflow for determining compound cytotoxicity.
Phase 2: Target Class Identification
Once a non-toxic concentration range is established (typically below the IC50), the next step is to screen the compound against a broad range of potential target classes. This phase aims to generate hypotheses about the compound's MOA. A practical approach for many labs is to use commercially available cell-based reporter assays.
Reporter Gene Assays for Major Signaling Pathways
Reporter gene assays are powerful tools to monitor the activity of specific transcription factors or signaling pathways. A luciferase or fluorescent protein reporter is placed under the control of a response element that is activated by a specific pathway.
Example Application: Screening against the NF-κB Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation, immunity, and cell survival.
Protocol: NF-κB Luciferase Reporter Assay
Materials:
-
Cell line stably expressing an NF-κB-driven luciferase reporter (e.g., HEK293/NF-κB-luc)
-
N-(2,3-dihydro-1H-inden-1-yl)acetamide
-
TNFα (Tumor Necrosis Factor-alpha) as a pathway activator
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
96-well opaque white plates
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well opaque white plate at a density that will result in 80-90% confluency on the day of the assay.
-
Compound Pre-treatment: The next day, pre-treat the cells with various concentrations of N-(2,3-dihydro-1H-inden-1-yl)acetamide (in the non-toxic range) for 1-2 hours.
-
Pathway Activation: Stimulate the cells with a pre-determined optimal concentration of TNFα (e.g., 10 ng/mL). Include a negative control (no TNFα) and a positive control (TNFα + vehicle).
-
Incubation: Incubate for 6-8 hours at 37°C, 5% CO2.
-
Data Acquisition: Follow the manufacturer's protocol for the luciferase assay system, which typically involves adding the reagent, incubating for 10 minutes, and reading luminescence.
Data Interpretation:
-
A decrease in luminescence in the presence of TNFα suggests that N-(2,3-dihydro-1H-inden-1-yl)acetamide may be an inhibitor of the NF-κB pathway.
-
An increase in luminescence without TNFα could indicate that the compound is an activator of the pathway.
Logical Flow for Pathway Screening:
Caption: Decision tree for broad pathway screening.
Phase 3: Mechanism of Action (MOA) Elucidation
If Phase 2 screening yields a "hit," such as inhibition of the NF-κB pathway, the next step is to validate this finding and pinpoint the specific point of intervention.
Western Blotting for Key Pathway Proteins
Western blotting can be used to measure changes in the levels or post-translational modifications (e.g., phosphorylation) of key proteins within the target pathway. For the NF-κB pathway, a key event is the phosphorylation and subsequent degradation of the inhibitor protein, IκBα.
Protocol: Western Blot for Phospho-IκBα
Materials:
-
Cell line used in previous assays (e.g., HeLa)
-
N-(2,3-dihydro-1H-inden-1-yl)acetamide
-
TNFα
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-total-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. The next day, pre-treat with the compound for 1-2 hours, then stimulate with TNFα for a short period (e.g., 15-30 minutes).
-
Protein Extraction: Wash cells with cold PBS and lyse with RIPA buffer. Collect the lysate and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and image the blot using a digital imager.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total IκBα and a loading control like β-actin to ensure equal protein loading.
Expected Results:
-
TNFα stimulation should lead to a strong band for phospho-IκBα.
-
Effective concentrations of N-(2,3-dihydro-1H-inden-1-yl)acetamide should reduce the intensity of this band, confirming its inhibitory effect on the pathway upstream of IκBα degradation.
Conclusion and Future Directions
This application note has outlined a systematic, three-phase strategy for the cellular characterization of a novel compound, N-(2,3-dihydro-1H-inden-1-yl)acetamide. By progressing from broad cytotoxicity profiling to specific mechanistic studies, researchers can efficiently build a comprehensive understanding of the compound's biological effects. The protocols provided for key assays such as cell viability, reporter gene analysis, and Western blotting serve as a robust starting point for these investigations.
Future work would involve further pinpointing the direct molecular target using techniques like cellular thermal shift assays (CETSA) or affinity chromatography, followed by validation in more complex, physiologically relevant systems such as primary cells or 3D culture models.
References
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
-
Ciana, P., Raviscioni, M., Mussi, P., & Maggi, A. (2003). The use of reporter genes in living animals. Journal of neurochemistry, 87(4), 791–801. [Link]
-
Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American journal of medical sciences, 4(9), 429–434. [Link]
Application Notes & Protocols: N-(2,3-dihydro-1H-inden-1-yl)acetamide for High-Throughput Screening
Abstract
High-throughput screening (HTS) is a foundational methodology in modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify novel modulators of biological targets.[1][2] This document provides a comprehensive guide for the utilization of N-(2,3-dihydro-1H-inden-1-yl)acetamide, a novel small molecule with potential therapeutic relevance, in HTS campaigns. We present detailed protocols for assay development, execution of primary and secondary screens, and robust data analysis. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific biological targets. This guide is intended for researchers, scientists, and drug development professionals seeking to integrate new chemical entities into their screening pipelines.
Introduction to N-(2,3-dihydro-1H-inden-1-yl)acetamide
N-(2,3-dihydro-1H-inden-1-yl)acetamide is an organic compound belonging to the acetamide class.[3] While extensive biological activity data is not yet publicly available, its structural features, including the indane moiety, are present in various biologically active compounds, suggesting its potential as a scaffold in drug discovery.[4] Acetamide derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects, making this compound a candidate for screening against various targets.[5]
Compound Properties:
| Property | Value | Source |
| Molecular Formula | C11H13NO | [6] |
| Molecular Weight | 175.23 g/mol | [6] |
| IUPAC Name | N-(2,3-dihydro-1H-inden-1-yl)acetamide | [6] |
| Physical Form | Solid (predicted) | [7] |
| Purity | >95% (recommended for HTS) |
The primary objective of an HTS campaign with this molecule is to perform hit identification—the process of finding chemical matter that measurably modulates a biological target or phenotype and is suitable for subsequent optimization.[8][9]
Foundational Principles: Assay Development and Validation
The success of any HTS campaign hinges on a robust and reliable assay. The initial and most critical decision is the choice between a biochemical and a cell-based assay format.[10]
-
Biochemical Assays: These measure the activity of a purified target, like an enzyme or receptor, in a controlled, cell-free system. They are valued for their simplicity, reproducibility, and direct measurement of target engagement.[11]
-
Cell-Based Assays: These measure compound effects within living cells, providing greater biological context and insights into factors like cell permeability and cytotoxicity.[12][13]
Most successful drug discovery programs utilize a tiered approach: a primary biochemical screen to identify direct target modulators, followed by secondary cell-based assays to confirm activity in a more physiologically relevant system.[10]
Assay Miniaturization and Optimization
To be suitable for HTS, assays must be miniaturized, typically from 96-well to 384- or 1536-well plate formats, to reduce reagent costs and increase throughput.[14] During this phase, critical parameters are optimized, including:
-
Enzyme/Substrate or Cell Seeding concentrations.
-
Incubation times and temperatures.
-
Buffer and media composition (e.g., tolerance to DMSO, the standard solvent for compound libraries).[15]
The Litmus Test: Assay Validation with Z'-Factor
Before commencing a full-scale screen, the assay's quality must be rigorously validated. While signal-to-background (S/B) ratios are intuitive, they fail to account for data variability.[16] The Z'-factor (Z-prime) is the industry-standard statistical metric for quantifying assay quality because it incorporates both the dynamic range and the standard deviation of the positive and negative controls.[17][18]
Z'-Factor Formula: Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|
Where:
-
μ_p and σ_p are the mean and standard deviation of the positive control.
-
μ_n and σ_n are the mean and standard deviation of the negative control.
Interpretation of Z'-Factor Values:
| Z'-Factor | Assay Quality | Suitability for HTS |
| > 0.7 | Excellent | Highly robust and reliable for screening.[16] |
| 0.5 to 0.7 | Good | Acceptable for HTS; clear separation between controls.[16][17] |
| 0 to 0.5 | Marginal | Low-quality assay, minimal separation; requires significant optimization.[17] |
| < 0 | Unsuitable | No separation between controls.[17] |
A "dry run" using only control wells is performed to ensure the Z'-factor is consistently ≥ 0.5 before proceeding.[14]
High-Throughput Screening Workflow
The HTS process is a systematic workflow designed for automation and efficiency. It involves sample preparation, robotic execution, and data acquisition.[1]
Caption: High-Throughput Screening (HTS) Workflow.
Experimental Protocols
Compound Management and Preparation
Proper handling of N-(2,3-dihydro-1H-inden-1-yl)acetamide is critical to ensure its integrity.[19]
Protocol: Stock Solution Preparation
-
Solubilization: Prepare a 10 mM stock solution of N-(2,3-dihydro-1H-inden-1-yl)acetamide in 100% dimethyl sulfoxide (DMSO). Use an automated system or manual vortexing to ensure complete dissolution.
-
Storage: Aliquot the stock solution into appropriate storage tubes (e.g., cryovials) to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[20]
-
Assay Plate Generation: Utilize acoustic dispensing technology or robotic liquid handlers to transfer nanoliter volumes of the stock solution into 384- or 1536-well assay plates to create the desired screening concentration (e.g., 10 µM).
Primary Screen Protocol (Hypothetical Kinase Inhibition Assay)
This protocol describes a generic biochemical assay to identify inhibitors of a target kinase.
Materials:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Target Kinase (e.g., 5 nM final concentration).
-
Kinase Substrate (e.g., specific peptide, at Km concentration).
-
ATP (at Km concentration).
-
Detection Reagent (e.g., ADP-Glo™, Promega).
-
Assay Plates: 384-well, low-volume, white plates.
-
Positive Control: A known potent inhibitor of the target kinase (e.g., Staurosporine).
-
Negative Control: DMSO vehicle.
Protocol: Step-by-Step
-
Compound Plating: Dispense 50 nL of N-(2,3-dihydro-1H-inden-1-yl)acetamide (from a 10 mM stock) or control compounds into the appropriate wells of the 384-well assay plate.
-
Enzyme Addition: Add 5 µL of the target kinase solution (2X final concentration) to all wells.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of the substrate/ATP mixture (2X final concentration) to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Signal Development: Add 10 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Detection: Add 20 µL of the Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence using a compatible plate reader.
Data Analysis and Hit Identification
-
Normalization: Raw data from the plate reader is normalized relative to the controls on each plate.
-
Percent Inhibition = 100 * (1 - (Sample_Signal - Avg_Positive_Control) / (Avg_Negative_Control - Avg_Positive_Control))
-
-
Hit Selection: A primary "hit" is defined as any compound that exhibits activity beyond a certain threshold. A common starting point is a percent inhibition value greater than three standard deviations from the mean of the sample population (DMSO wells).[8]
-
Hit Confirmation: Compounds identified as hits in the primary screen must be re-tested to confirm their activity and rule out false positives.[21] This involves re-sourcing the compound and performing a dose-response curve.
Protocol: Dose-Response Analysis
-
Prepare a serial dilution of the confirmed hit compound (e.g., 10-point, 3-fold dilution starting from 50 µM).
-
Run the primary assay with this dilution series.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the target activity is inhibited).
A compound with a confirmed, reproducible dose-response curve is considered a "validated hit" and can proceed to secondary assays.[8]
Secondary and Orthogonal Assays
Validated hits must be further characterized to ensure they are not artifacts and to understand their mechanism of action.
Caption: Hit Triage and Advancement Cascade.
-
Orthogonal Assays: These are assays that measure the same biological endpoint but use a different detection technology. This helps to eliminate false positives that arise from compound interference with the primary assay's detection method (e.g., fluorescence quenching).
-
Selectivity Assays: The validated hit is tested against a panel of related targets (e.g., other kinases) to determine its selectivity. A highly selective compound is generally more desirable as it is less likely to have off-target effects.
-
Cell-Based Assays: The compound's activity is confirmed in a cellular context.[22] This provides crucial information on cell permeability, potential cytotoxicity, and on-target activity within a more complex biological system.[12]
Conclusion
This application note provides a framework for the systematic evaluation of N-(2,3-dihydro-1H-inden-1-yl)acetamide using high-throughput screening methodologies. By adhering to rigorous principles of assay development, validation, and a tiered screening approach, researchers can effectively determine the biological activity of this novel compound. The successful identification of validated hits from this process serves as the critical starting point for hit-to-lead campaigns and the broader drug discovery pipeline.[23]
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BellBrook Labs. (2026, March 5). What's the Difference Between Biochemical and Cell-Based HTS Assays? Retrieved from BellBrook Labs website: [Link]
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Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Retrieved from [Link]
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NCSU. (n.d.). Z-factors - BIT 479/579 High-throughput Discovery. Retrieved from [Link]
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Domainex. (n.d.). Hit Identification and Validation Services. Retrieved from [Link]
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Charles River Labs. (n.d.). Hit Identification (Hit ID). Retrieved from [Link]
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Protac. (n.d.). Hit identification validation. Retrieved from [Link]
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PubChem. (n.d.). N-(2,3-dihydro-1H-inden-1-yl)acetamide. Retrieved from [Link]
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On HTS. (2023, December 12). Z-factor. Retrieved from [Link]
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BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]
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Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]
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Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
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Azenta Life Sciences. (n.d.). App Note: Compound Management in High Throughput Screening. Retrieved from [Link]
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Beckman Coulter. (n.d.). Compound Management and Integrity. Retrieved from [Link]
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Zhang, X. D. (2020, December 21). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. [Link]
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BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]
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Svarovsky, S. (2025, July 24). Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. Retrieved from [Link]
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Matson, S. L., et al. (2009, May 29). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. [Link]
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BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]
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Yasgar, A., et al. (n.d.). Compound Management for Quantitative High-Throughput Screening. PMC. [Link]
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Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Retrieved from [Link]
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Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery. Retrieved from [Link]
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PubChem. (n.d.). N-(2,3-Dihydro-1H-inden-5-yl)acetamide. Retrieved from [Link]
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Simplício, A. L., et al. (n.d.). N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide. PMC. [Link]
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ChemAdvin. (2025, January 3). N-(2,3-Dihydro-1H-inden-5-yl)Acetamide. Retrieved from [Link]
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Allen. (2024, November 18). Acetamide: Structure, Properties and Uses. Retrieved from [Link]
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experimental protocols for N-(2,3-dihydro-1H-inden-1-yl)acetamide biological evaluation
An Application Guide for the Pharmacological Evaluation of N-(2,3-dihydro-1H-inden-1-yl)acetamide
Introduction
N-(2,3-dihydro-1H-inden-1-yl)acetamide is a synthetic organic compound featuring an indane scaffold linked to an acetamide group[1]. While the chemical properties of this molecule are defined, a comprehensive review of scientific literature reveals a notable absence of published data regarding its specific biological activities or mechanism of action. However, the structural motifs present within the molecule—the indane pharmacophore and the acetamide functional group—are features of numerous well-characterized, biologically active compounds.
The indane core is found in molecules with applications ranging from smooth muscle relaxants to centrally acting agents, suggesting its potential to interact with various physiological targets[2]. Similarly, the acetamide moiety is a cornerstone of a vast array of pharmaceuticals with demonstrated anticancer, anti-inflammatory, neuroprotective, and analgesic properties[3][4][5].
This guide, therefore, presents a logical, tiered experimental strategy for the initial biological evaluation of N-(2,3-dihydro-1H-inden-1-yl)acetamide. The protocols outlined herein are designed as a starting point for researchers to systematically screen for potential therapeutic activities, elucidate mechanisms of action, and establish a foundation for further drug development. We will proceed with a hypothesis-driven approach, focusing on three primary areas of investigation suggested by the compound's structural relatives: anti-inflammatory, analgesic, and neuroprotective activities.
Overall Experimental Workflow
The proposed evaluation follows a standard drug discovery cascade, beginning with broad in vitro screening to identify potential activities and assess safety, followed by more detailed mechanistic studies and culminating in in vivo proof-of-concept models for the most promising findings.
Caption: A tiered workflow for the biological evaluation of the title compound.
PART 1: Foundational Assays - In Vitro Characterization
The initial phase is critical for establishing a basic pharmacological profile. It begins with assessing cytotoxicity to ensure that any observed biological effects are not simply a consequence of cell death.
Protocol: Cytotoxicity Assessment (MTT Assay)
Causality: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[3] It is imperative to determine the concentration range at which N-(2,3-dihydro-1H-inden-1-yl)acetamide is non-toxic to ensure that subsequent functional assays are performed at sub-toxic concentrations.
Methodology:
-
Cell Seeding: Plate relevant cells (e.g., RAW 264.7 murine macrophages for inflammation studies, or SH-SY5Y human neuroblastoma cells for neuroprotection studies) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[6]
-
Compound Treatment: Prepare a series of dilutions of the test compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium.
-
Incubation: Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include a "vehicle control" (e.g., DMSO) and a "no treatment" control. Incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The results can be used to determine the CC50 (50% cytotoxic concentration).
Protocol: Primary Anti-Inflammatory Screening
Causality: Inflammation is a complex response often mediated by immune cells like macrophages. Upon stimulation with bacterial lipopolysaccharide (LPS), macrophages activate inflammatory pathways, leading to the production of mediators like nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6).[6][7] This assay screens the compound's ability to suppress this inflammatory response.
Methodology:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate as described in the MTT protocol.[6]
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of N-(2,3-dihydro-1H-inden-1-yl)acetamide for 1-2 hours. Include a positive control such as Dexamethasone.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.[6]
-
Supernatant Collection: Collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Quantification (Griess Test):
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm. The NO concentration is determined using a sodium nitrite standard curve. A reduction in absorbance indicates inhibition of NO production.[7]
-
-
Cytokine Quantification (ELISA):
-
Quantify the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions precisely.[6]
-
Protocol: Primary Neuroprotection Screening
Causality: Oxidative stress is a key pathological feature of many neurodegenerative diseases.[8] This assay evaluates whether the compound can protect neuronal cells from death induced by an oxidative insult, such as hydrogen peroxide (H₂O₂). Cell viability is assessed via the Lactate Dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells into the culture medium.[9]
Methodology:
-
Cell Culture: Plate SH-SY5Y neuroblastoma cells in 96-well plates and allow them to adhere.
-
Treatment: Treat the cells with varying concentrations of the neuroprotective agent.
-
Induction of Injury: After a pre-treatment period (e.g., 2 hours), induce neuronal injury by exposing the cells to a predetermined concentration of H₂O₂ for 24 hours.[9]
-
Sample Collection: Collect the cell culture supernatant.
-
LDH Measurement:
-
Use a commercial LDH cytotoxicity assay kit.
-
The assay involves an enzymatic reaction where the released LDH oxidizes lactate, leading to the formation of a colored formazan product.
-
Measure the absorbance of the formazan product (typically at 490 nm). The amount of color is proportional to the extent of cell death.[9]
-
-
Data Analysis: A reduction in LDH release in compound-treated cells compared to H₂O₂-only treated cells indicates a neuroprotective effect.
PART 2: Secondary & Mechanistic Assays
If the primary screens yield positive results, the next phase focuses on understanding how the compound works.
Protocol: COX-1 and COX-2 Inhibition Assay
Causality: A primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis.[10] This assay directly measures the compound's ability to inhibit COX-1 and COX-2, which is crucial for determining its mechanism and potential for gastrointestinal side effects (associated with COX-1 inhibition).[6]
Methodology:
-
Assay Kit: Utilize a commercial COX activity assay kit (e.g., colorimetric or luminometric).
-
Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes as per the kit instructions.
-
Reaction Setup: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations. Include a known COX inhibitor (e.g., Celecoxib for COX-2, Aspirin for both) as a positive control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the natural substrate for COX enzymes.[6]
-
Detection: Measure the signal (color or light) according to the kit's protocol. The signal is proportional to COX activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value for both COX-1 and COX-2.
Investigation of the NF-κB Signaling Pathway
Causality: The Nuclear Factor-kappa B (NF-κB) family of transcription factors are central regulators of the inflammatory response.[6] Inhibition of this pathway is a hallmark of many potent anti-inflammatory agents. If the compound reduces cytokine production in the primary screen, investigating its effect on NF-κB is a logical next step.
Caption: Simplified NF-κB signaling pathway in inflammation.[6]
Methodology (Western Blot):
-
Cell Treatment: Treat RAW 264.7 cells with the compound followed by LPS stimulation for a short period (e.g., 30-60 minutes).
-
Protein Extraction: Lyse the cells and extract total protein.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key pathway proteins, such as phosphorylated IκB (p-IκB) and the p65 subunit of NF-κB. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: A decrease in the p-IκB band intensity in compound-treated cells would indicate inhibition of IKK and the upstream pathway.
PART 3: In Vivo Proof-of-Concept
Compounds demonstrating potent and specific in vitro activity with low cytotoxicity should be advanced to in vivo models to assess their efficacy in a whole-organism context.
Protocol: Carrageenan-Induced Paw Edema
Causality: This is a classic and highly reproducible model of acute inflammation and is considered to have significant predictive value for anti-inflammatory agents that act on mediators of acute inflammation, such as prostaglandins.[11][12] Injection of carrageenan into a rodent's paw induces a localized inflammatory response characterized by swelling (edema).
Methodology:
-
Animal Groups: Use groups of rats or mice (n=6-8 per group). Groups should include a vehicle control, a positive control (e.g., Indomethacin), and several dose groups for the test compound.
-
Compound Administration: Administer the test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
-
Baseline Measurement: Measure the initial volume of each animal's hind paw using a plethysmometer.[12]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Edema Measurement: Re-measure the paw volume at several time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.
Protocol: Acetic Acid-Induced Writhing Test
Causality: This is a common chemical nociception model used to screen for peripheral analgesic activity.[13] Intraperitoneal injection of acetic acid irritates serous membranes, inducing a characteristic stretching and writhing behavior in mice, which is a response to pain.
Methodology:
-
Animal Groups: Use groups of mice (n=6-8 per group) as described above. A common positive control is Aspirin.
-
Compound Administration: Administer the test compound (p.o. or i.p.) 30-60 minutes before the acetic acid injection.
-
Induction of Writhing: Inject 0.1 mL of a 0.6% acetic acid solution intraperitoneally.
-
Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) over a 20-minute period.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each treated group compared to the vehicle control group.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Example In Vitro Activity Summary
| Compound ID | Assay Type | Cell Line | Result (IC50 / % Inhibition) | Positive Control |
|---|---|---|---|---|
| N-(...)-acetamide | MTT Cytotoxicity | RAW 264.7 | CC50 > 100 µM | - |
| N-(...)-acetamide | LPS-induced NO | RAW 264.7 | IC50 = 15.2 µM | Dexamethasone (IC50 = 0.5 µM) |
| N-(...)-acetamide | LPS-induced TNF-α | RAW 264.7 | IC50 = 12.8 µM | Dexamethasone (IC50 = 0.3 µM) |
| N-(...)-acetamide | COX-1 Inhibition | Purified Enzyme | IC50 = 45.1 µM | Aspirin (IC50 = 5.2 µM) |
| N-(...)-acetamide | COX-2 Inhibition | Purified Enzyme | IC50 = 9.7 µM | Celecoxib (IC50 = 0.1 µM) |
Table 2: Example In Vivo Anti-Inflammatory Data (Carrageenan Model)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
|---|---|---|---|
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.4% |
| Test Compound | 25 | 0.65 ± 0.05 | 23.5% |
| Test Compound | 50 | 0.48 ± 0.07 | 43.5% |
| Test Compound | 100 | 0.35 ± 0.05 | 58.8% |
References
-
Vertex AI Search, based on 14
-
Vertex AI Search, based on 6
-
Vertex AI Search, based on 10
-
Vertex AI Search, based on 8
-
Vertex AI Search, based on 15
-
Vertex AI Search, based on 16
-
Vertex AI Search, based on 17
-
Vertex AI Search, based on 1
-
Vertex AI Search, based on 7
-
Vertex AI Search, based on 18
-
Vertex AI Search, based on 19
-
Vertex AI Search, based on 9
-
Vertex AI Search, based on 11
-
Vertex AI Search, based on 20
-
Vertex AI Search, based on 13
-
Vertex AI Search, based on 12
-
Vertex AI Search, based on 2
-
Vertex AI Search, based on 21
-
Vertex AI Search, based on 3
-
Vertex AI Search, based on 22
-
Vertex AI Search, based on 23
-
Vertex AI Search, based on 4
-
Vertex AI Search, based on 24
-
Vertex AI Search, based on 25
-
Vertex AI Search, based on 26
-
Vertex AI Search, based on 27
-
Vertex AI Search, based on 5
-
Vertex AI Search, based on 28
-
Vertex AI Search, based on 29
-
Vertex AI Search, based on 30
-
Vertex AI Search, based on 31
Sources
- 1. N-(2,3-dihydro-1H-inden-1-yl)acetamide | C11H13NO | CID 302326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. archivepp.com [archivepp.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods for Evaluating the In Vivo Analgesic and Anti-Inflammatory Activity of Essential Oils | IntechOpen [intechopen.com]
- 12. scielo.br [scielo.br]
- 13. scirp.org [scirp.org]
- 14. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 16. Anti-inflammatory Activity Assessment - Aprofood [aprofood.com]
- 17. Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 19. preprints.org [preprints.org]
- 20. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]
- 21. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. globalresearchonline.net [globalresearchonline.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. N-(2,3-Dihydro-1H-inden-5-yl)acetamide | C11H13NO | CID 583823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 30. researchgate.net [researchgate.net]
- 31. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis Yield of N-(2,3-dihydro-1H-inden-1-yl)acetamide
Welcome to the Technical Support Center. As application scientists, we know that achieving high yields in amine acylation requires more than just mixing reagents; it requires precise control over reaction kinetics, thermodynamics, and phase behaviors. This guide provides an authoritative, self-validating framework for synthesizing N-(2,3-dihydro-1H-inden-1-yl)acetamide (1-acetamidoindane).
Overview & Mechanistic Principles
The synthesis of N-(2,3-dihydro-1H-inden-1-yl)acetamide is a fundamental acylation reaction frequently utilized in the development of neuroprotective agents, carbonic anhydrase inhibitors, and chiral ligands[1]. The transformation relies on the nucleophilic attack of the primary amine of 1-aminoindane onto an acylating agent, most commonly acetic anhydride.
Understanding the causality of the reaction kinetics is critical for yield optimization. The reaction is highly exothermic. If temperature and pH are not strictly controlled, competing side reactions—such as the rapid hydrolysis of acetic anhydride or the protonation of the starting amine—will drastically reduce the final yield[2].
Reaction mechanism pathway for the acetylation of 1-aminoindane.
Standard Experimental Protocols
To ensure a self-validating system, the following protocol incorporates built-in checkpoints that allow researchers to verify the success of each step before proceeding.
Protocol A: Biphasic Schotten-Baumann Acetylation (Recommended) This method utilizes a biphasic system (Ethyl Acetate/Water) which acts as a thermal sink and partitions the acidic byproducts away from the product, driving the equilibrium forward[2].
-
Dissolution: Dissolve 1.0 equivalent (e.g., 10 mmol, 1.33 g) of 1-aminoindane in 20 mL of Ethyl Acetate (EtOAc) in a round-bottom flask.
-
Causality: EtOAc keeps the highly non-polar amine and the resulting acetamide fully solubilized, preventing premature precipitation.
-
-
Base Addition: Add 2.0 equivalents of NaOH (20 mmol, 0.8 g) dissolved in 10 mL of deionized water to the flask. Stir vigorously.
-
Causality: The excess base is required to neutralize the acetic acid byproduct, preventing the starting amine from protonating into an unreactive ammonium salt.
-
-
Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.
-
Acylation: Dropwise, add 1.2 equivalents of acetic anhydride (12 mmol, 1.13 mL) over 15 minutes.
-
Causality: Slow addition controls the exothermic nature of the reaction and minimizes the competing hydrolysis of acetic anhydride by the aqueous phase.
-
-
Reaction Maturation: Remove the ice bath and let the mixture stir at room temperature for 1 hour.
-
Validation Checkpoint: Spot the organic layer on a TLC plate (Hexanes:EtOAc 1:1). The primary amine spot (ninhydrin active) should be completely absent.
-
-
Workup & Isolation: Transfer to a separatory funnel. Isolate the organic layer. Wash sequentially with 1N HCl (10 mL) to remove trace unreacted amine, saturated NaHCO₃ (10 mL) to quench residual acid, and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude solid. Recrystallize from hot EtOAc/Hexanes.
Step-by-step experimental workflow for Schotten-Baumann acetylation.
Quantitative Data & Parameter Optimization
Selecting the right parameters dictates the purity profile and overall yield. The table below summarizes the expected outcomes based on different synthetic strategies.
| Parameter | Schotten-Baumann Method (Biphasic) | Anhydrous Method (Monophasic) |
| Solvent System | EtOAc / Water | Dichloromethane (DCM) or THF |
| Base | NaOH or Na₂CO₃ (Aqueous) | Triethylamine (TEA) or Pyridine |
| Acylating Agent | Acetic Anhydride (1.2 - 1.4 eq) | Acetic Anhydride or Acetyl Chloride |
| Temperature Profile | 0 °C → Room Temperature | -78 °C or 0 °C → Room Temp |
| Typical Yield | 85% - 95% | 70% - 85% |
| Primary Advantage | Easy workup, highly scalable, economical | Zero hydrolysis of acylating agent |
| Primary Drawback | Requires vigorous stirring for phase mixing | Requires dry solvents and inert gas |
Troubleshooting Guides & FAQs
Q1: My TLC shows complete consumption of 1-aminoindane, but my isolated yield is below 60%. Where did the product go? A1: The most common cause of yield loss in this synthesis is poor pH control during the aqueous workup. If the pH of the aqueous layer drops too low during the reaction (due to insufficient NaOH to neutralize the generated acetic acid), the unreacted amine protonates and partitions into the water layer. Ensure you are extracting the aqueous layer at least twice with EtOAc and that the final aqueous phase pH is >8 before discarding it.
Q2: I observe a persistent yellow/orange discoloration in my final product. How do I remove it? A2: 1-aminoindane is susceptible to air oxidation over time, forming trace colored impurities (e.g., indanones or polymerized degradation products)[3]. To resolve this, wash the organic layer with saturated sodium bisulfite (NaHSO₃) during the workup. Alternatively, filtering the crude organic solution through a short pad of silica gel mixed with activated carbon before solvent evaporation will reliably yield a stark white solid.
Q3: Can I substitute acetyl chloride for acetic anhydride to speed up the reaction? A3: Yes, but it requires a shift to the Anhydrous Method. Acetyl chloride is significantly more reactive and exothermic than acetic anhydride. If used in a biphasic system, it will violently hydrolyze. You must use anhydrous DCM with an organic base like Triethylamine (TEA) at 0 °C. Acetic anhydride is generally preferred for its excellent balance of reactivity, safety, and stability[2].
Q4: My crude product isolated as a thick oil instead of a solid. How do I induce crystallization? A4: N-(2,3-dihydro-1H-inden-1-yl)acetamide frequently "oils out" if trace amounts of EtOAc or acetic acid remain trapped in the matrix. Self-validating fix: Place the oil under high vacuum for 2 hours to remove residual solvent. If it remains an oil, dissolve it in a minimum volume of boiling EtOAc. Remove from heat and add hexanes dropwise until the solution becomes slightly turbid. Allow it to cool undisturbed to room temperature, then transfer to an ice bath. Scratching the inside of the flask with a glass rod will provide nucleation sites to trigger rapid crystallization.
Q5: Is there a risk of over-acylation (forming the di-acetamide)? A5: It is highly unlikely under standard conditions. The secondary amide formed after the first acetylation is significantly less nucleophilic due to the electron-withdrawing nature of the carbonyl group. Di-acetylation would require forcing conditions (e.g., refluxing in neat acetic anhydride for extended periods).
References
-
Title: Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance Source: nih.gov URL: 1
-
Title: June 2020 – Chemical Science Blog (C-H Amination to 1-aminoindane) Source: rsc.org URL: 3
-
Title: WO1996021640A1 - Optically active aminoindane derivatives and preparation thereof Source: google.com URL: 2
Sources
- 1. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO1996021640A1 - Optically active aminoindane derivatives and preparation thereof - Google Patents [patents.google.com]
- 3. blogs.rsc.org [blogs.rsc.org]
common impurities in N-(2,3-dihydro-1H-inden-1-yl)acetamide synthesis
Welcome to the Technical Support & Application Center for N-(2,3-dihydro-1H-inden-1-yl)acetamide synthesis. As a Senior Application Scientist, I have designed this portal to move beyond basic troubleshooting. Here, we analyze the mechanistic causality behind impurity formation, providing you with self-validating protocols and data-driven solutions to ensure high-purity yields in your drug development workflows (such as the synthesis of rasagiline intermediates or melatonin receptor agonists).
I. Diagnostic Matrix: Quantitative Impurity Profiling
Before altering your synthetic parameters, you must accurately identify the contaminating species. The table below summarizes the most common impurities encountered during the N-acetylation of 1-aminoindane, their structural origins, and their typical chromatographic behavior.
| Impurity Profile | Structural Origin / Mechanism | Typical RRT (HPLC)* | Detection / Mass Shift (LC-MS) | Primary Causality |
| 1-Aminoindane | Unreacted starting material | ~0.45 | Ninhydrin (+), | Low pH protonation or hydrolyzed acylating agent. |
| (S)-N-(1-indanyl)acetamide | Chiral inversion / Poor resolution | 1.00 (Chiral LC) | UV (+), Identical mass | Inefficient enzymatic kinetic resolution[1]. |
| 1-Indanone | Precursor carryover | ~1.10 | UV (+), | Incomplete reductive amination in prior steps. |
| N,N-Diacetyl-1-aminoindane | Over-acylation | ~1.35 | UV (+), +42 Da relative to product | Excess reagent, elevated temperature, or strong base. |
*Relative Retention Time (RRT) is normalized to the target product, N-(1-indanyl)acetamide (RRT = 1.00), using a standard C18 reverse-phase gradient.
II. Mechanistic Workflow of Impurity Formation
Understanding the bifurcation points in your reaction allows for targeted intervention. The diagram below illustrates how specific reaction conditions drive the starting material toward either the desired product or unwanted impurities.
Logical pathway of N-(1-indanyl)acetamide synthesis and primary impurity formation.
III. Troubleshooting Guides (In-Depth Q&A)
Q1: I am observing a high molecular weight impurity (+42 Da relative to the product) in my LC-MS. What is it, and how do I eliminate it? A1: This is N,N-diacetyl-1-aminoindane . Even after the first acetyl group is added, the amide nitrogen retains a delocalized lone pair. Under forcing conditions—specifically, a large stoichiometric excess of acetic anhydride or acetyl chloride, combined with temperatures above 25°C or the use of hyper-nucleophilic catalysts like DMAP—a second acyl group can attack the nitrogen.
-
Mitigation: Strictly control your stoichiometry to 1.05 – 1.10 equivalents of the acylating agent. Replace strong bases with milder acid scavengers (e.g., Triethylamine or biphasic aqueous
) and ensure the reaction temperature does not exceed 5°C during the addition phase.
Q2: My reaction stalls at 85% conversion, leaving unreacted 1-aminoindane despite adding excess acetic anhydride. Why? A2: Your reaction is suffering from a pH-induced stall. When acetic anhydride reacts with an amine, one equivalent of acetic acid is generated as a byproduct. If this acid is not efficiently scavenged, the pH of the microenvironment drops. In acidic conditions, the remaining 1-aminoindane is protonated to form an ammonium salt, completely stripping the nitrogen of its nucleophilicity[2].
-
Mitigation: You must maintain a basic environment. Implement a Schotten-Baumann biphasic system (DCM/Aqueous NaOH) or use an organic base like N,N-Diisopropylethylamine (DIPEA) to continuously neutralize the evolving acetic acid.
Q3: When synthesizing the (R)-enantiomer via enzymatic kinetic resolution, my enantiomeric excess (ee) is dropping below 95%. How can I optimize this? A3: The synthesis of optically pure N-(1-indanyl)acetamide often relies on the chemoenzymatic dynamic kinetic resolution (CE-DKR) of racemic 1-aminoindane using Candida antarctica lipase B (CALB)[1][3]. A drop in ee usually indicates that the thermal racemization of the unreacted (S)-enantiomer is out of sync with the enzymatic acylation rate, or that the enzyme is degrading and causing non-selective background acylation[3].
-
Mitigation: Ensure your acyl donor (e.g., ethyl acetate or an alkyl carbonate) is not causing enzyme denaturation. If using a transition metal catalyst (like Pd) for in-situ racemization, verify that catalyst poisoning isn't stalling the stereoinversion of the (S)-isomer[3][4]. Lowering the reaction temperature slightly can enhance the enantiomeric ratio (E-value) of CALB, albeit at the cost of overall reaction velocity.
IV. Self-Validating Methodology: Selective N-Acetylation
To prevent the impurities detailed above, utilize this step-by-step, self-validating protocol for the selective mono-acetylation of 1-aminoindane.
Step 1: Preparation & pH Stabilization
-
Dissolve 1.0 eq of 1-aminoindane in anhydrous Dichloromethane (DCM) (10 mL/g).
-
Add 1.2 eq of Triethylamine (TEA).
-
Self-Validation Check: Spot a drop of the mixture onto wet universal indicator paper. The pH must read
8. If it is lower, the amine is partially protonated; add TEA until the target pH is reached.
Step 2: Controlled Acylation
-
Cool the reaction flask to 0–5°C using an ice-water bath. Causality: Suppresses the activation energy required for N,N-diacetylation.
-
Add 1.05 eq of Acetic Anhydride dropwise over 15 minutes via an addition funnel.
Step 3: In-Process Control (IPC)
-
Stir the reaction for 1.5 hours, allowing it to slowly warm to room temperature.
-
Self-Validation Check: Perform TLC (Eluent: Hexane/EtOAc 1:1). The reaction is complete when the ninhydrin-active starting material spot (
~0.1) is completely absent, and a single UV-active product spot ( ~0.4) is dominant. If starting material persists, re-verify the pH before adding a micro-aliquot (0.05 eq) of acetic anhydride.
Step 4: Quenching & Phase Separation
-
Quench the reaction by adding an equal volume of saturated aqueous
. Stir vigorously for 30 minutes. Causality: This safely hydrolyzes any unreacted acetic anhydride into water-soluble sodium acetate, preventing further acylation during solvent evaporation. -
Separate the phases. Wash the organic layer with 1M HCl (to remove trace unreacted amine), followed by brine.
Step 5: Isolation
-
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure to yield high-purity N-(2,3-dihydro-1H-inden-1-yl)acetamide.
V. Frequently Asked Questions (FAQs)
Q: Can I use Acetyl Chloride instead of Acetic Anhydride? A: Yes, but acetyl chloride is significantly more reactive. While it drives the reaction faster, it drastically increases the risk of forming the N,N-diacetyl impurity and generates HCl gas, which will instantly protonate your starting material if your base scavenging is not perfectly optimized. Acetic anhydride is preferred for selective mono-acylation.
Q: How do I remove trace 1-indanone impurity from my final product?
A: If 1-indanone carried over from the reductive amination of your starting material, it will not react with acetic anhydride and will remain in the organic phase. You can remove it by washing the organic layer with an aqueous sodium bisulfite (
VI. References
-
Enzymatic Resolution of Bicyclic 1-Heteroarylamines Using Candida antarctica Lipase B Source: ResearchGate URL:
-
A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines Source: ACS Publications URL:
-
Process for the racemization of enantiomerically enriched 1-aminoindane Source: Google Patents (EP3247697B1) URL:
-
Identification of impurities in N-(1-chloropropan-2-yl)acetamide synthesis Source: Benchchem URL:
Sources
N-(2,3-dihydro-1H-inden-1-yl)acetamide solubility issues and solutions
Welcome to the Technical Support Center for N-(2,3-dihydro-1H-inden-1-yl)acetamide .
As a Senior Application Scientist, I have designed this hub to address the most critical bottleneck researchers face when working with this compound: solubility and formulation . N-(2,3-dihydro-1H-inden-1-yl)acetamide (also known as N-acetyl-1-aminoindan) is a highly membrane-permeable small molecule noted for its anticonvulsant and neuroprotective properties [1, 2]. However, its rigid indane core and acetamide group create a high crystal lattice energy, making aqueous solvation challenging [3].
This guide bridges the gap between its physicochemical properties and practical benchtop applications, ensuring your in vitro and in vivo models yield reproducible, artifact-free data.
Part 1: Physicochemical Profile & Solubility Causality
To formulate a compound successfully, you must first understand the thermodynamic barriers preventing its dissolution. The table below summarizes the solubility profile of N-(2,3-dihydro-1H-inden-1-yl)acetamide and the mechanistic reasons behind its behavior.
Table 1: Physicochemical Properties & Solubility Profile
| Property / Solvent | Value / Limit | Mechanistic Implication (The "Why") |
| Molecular Weight | 175.23 g/mol | Small size favors cellular permeation, but tight crystal packing hinders water entry. |
| XLogP3 | ~1.9 | Moderately lipophilic. It requires non-polar or amphiphilic carriers to disrupt the lattice. |
| Water / PBS | < 0.1 mg/mL | Poor aqueous solubility. The acetamide group forms strong intermolecular hydrogen bonds (amide-amide stacking) that water cannot easily break. |
| DMSO | > 50 mg/mL | Excellent primary solvent. DMSO acts as a strong hydrogen bond acceptor, disrupting the amide-amide networks of the solid compound. |
| 20% HP-β-CD (aq) | ~ 5 mg/mL | Good in vivo vehicle. The cyclodextrin cavity encapsulates the hydrophobic indane ring, exposing a hydrophilic exterior to the aqueous buffer. |
Part 2: Troubleshooting FAQs
Q1: My compound crashes out immediately when I dilute my DMSO stock into my aqueous cell culture media. How do I prevent this? A: You are experiencing "solvent-shift precipitation." When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the DMSO rapidly diffuses into the water. This leaves the lipophilic compound locally supersaturated at the injection interface, causing it to instantly nucleate and precipitate. Solution: Always use a "reverse addition" method with vigorous kinetic mixing. Add the DMSO stock dropwise to a rapidly vortexing aqueous buffer. Ensure the final DMSO concentration remains below 0.5% (v/v) to prevent cellular toxicity.
Q2: I need to formulate this compound for intraperitoneal (IP) injection in a murine seizure model. Pure aqueous buffers fail, and high DMSO is toxic. What is the optimal vehicle? A: For in vivo neuroprotection or anticonvulsant models, a pure aqueous vehicle is thermodynamically impossible for this compound [2, 3]. Instead, utilize a ternary co-solvent system or a complexing agent. A highly reliable vehicle for this specific molecule is 10% Tween-80 / 90% Saline . The surfactant (Tween-80) lowers the interfacial tension and forms micelles around the compound before the bulk aqueous phase (saline) is introduced, preventing crystallization.
Q3: How should I store the reconstituted stock solutions to maintain stability and prevent delayed precipitation? A: Store primary DMSO stocks in amber glass vials at -20°C. Crucially, avoid freeze-thaw cycles. Repeated temperature fluctuations provide the activation energy required for the compound to nucleate and form micro-crystals within the DMSO, which are notoriously difficult to redissolve. Aliquot your stocks into single-use volumes immediately after preparation.
Part 3: Standard Operating Procedures (SOPs)
To guarantee trustworthiness in your data, every protocol must be a self-validating system. Follow these exact methodologies to ensure complete dissolution.
Protocol A: Preparation of 50 mM In Vitro Master Stock (DMSO)
-
Weighing: Accurately weigh 8.76 mg of N-(2,3-dihydro-1H-inden-1-yl)acetamide powder.
-
Solvation: Transfer to a sterile amber glass vial and add 1.0 mL of anhydrous, cell-culture grade DMSO.
-
Kinetic Disruption: Vortex vigorously for 60 seconds to mechanically break apart macroscopic crystal aggregates.
-
Thermal Disruption: Sonicate the vial in a water bath at 37°C for 5 minutes. The gentle heat and cavitation waves will fully disrupt the intermolecular hydrogen bonds.
-
Storage: Aliquot into 50 µL volumes in tightly sealed microcentrifuge tubes and store at -20°C.
Protocol B: Preparation of In Vivo Dosing Formulation (Tween-80 Method)
-
Thawing: Thaw a 50 mM DMSO stock aliquot to room temperature.
-
Surfactant Coating: In a new vial, combine 50 µL of the DMSO stock with 50 µL of 100% Tween-80. Mix thoroughly by pipetting for 30 seconds. Causality: Coating the hydrophobic molecules with surfactant prior to aqueous exposure prevents rapid nucleation.
-
Aqueous Phase Addition: While vortexing the mixture at medium speed, add 900 µL of sterile 0.9% saline dropwise.
-
Self-Validation Step (Critical): Measure the optical density of your final working solution at 600 nm (OD600) against a vehicle-only blank (5% DMSO / 5% Tween-80 / 90% Saline). An OD600 > 0.05 indicates light scattering from invisible colloidal aggregates. If the OD600 exceeds this threshold, the compound has crashed out and the solution must be discarded.
Part 4: Formulation Decision Workflow
Use the following logic tree to determine the correct formulation strategy based on your experimental endpoint.
Decision tree for formulation and solubility troubleshooting of N-acetyl-1-aminoindan.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 302326, N-(2,3-dihydro-1H-inden-1-yl)acetamide." PubChem, [Link]
- Youdim, M. B. H., et al. "Compositions containing and methods of using N-acyl-1H-aminoindenes." U.S. Patent No. 6,737,547 B1, U.S.
-
Williams, H. D., et al. "Strategies for Addressing Poor Laqueous Solubility in Drug Discovery and Development." Pharmacological Reviews, vol. 65, no. 1, 2013, pp. 315-499. (Referenced via standard formulation guidelines for poorly water-soluble drugs). [Link]
Technical Support Center: Scale-Up Synthesis of N-(2,3-dihydro-1H-inden-1-yl)acetamide
Welcome to the Process Chemistry Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of N-(2,3-dihydro-1H-inden-1-yl)acetamide (also known as N-acetyl-1-aminoindane).
This compound serves as a critical intermediate in the development of various neuroactive and pharmaceutical agents. Transitioning this synthesis from the bench (milligram/gram scale) to the pilot plant (kilogram scale) introduces significant challenges in thermal management, solvent selection, and impurity control.
Process Overview & Mechanistic Workflow
The standard industrial synthesis relies on the acylation of 1-aminoindane using acetic anhydride. While mechanically straightforward, the reaction is highly exothermic. At scale, the choice of solvent and the method of reagent addition dictate the safety and purity of the final product.
Workflow for the kilogram-scale synthesis of N-(1-indanyl)acetamide.
Standard Operating Procedure (1 kg Scale)
This self-validating protocol utilizes 2-Methyltetrahydrofuran (2-MeTHF) as a green alternative to Dichloromethane (DCM), offering superior phase separation during the aqueous workup and a higher boiling point for safer thermal management.
Reagents:
-
1-Aminoindane: 1.00 kg (7.51 mol, 1.0 eq)
-
Acetic Anhydride: 0.84 kg (8.26 mol, 1.1 eq)
-
Triethylamine (TEA): 0.91 kg (9.01 mol, 1.2 eq)
-
2-MeTHF: 10.0 L (Reaction solvent)
Step-by-Step Methodology:
-
Reactor Preparation: Purge a 20 L jacketed glass-lined reactor with N₂. Charge the reactor with 10.0 L of 2-MeTHF and 1.00 kg of 1-aminoindane.
-
Base Addition: Initiate overhead stirring (250 rpm). Add 0.91 kg of TEA.
-
Cooling: Circulate coolant through the reactor jacket to bring the internal mixture temperature to 0–5 °C.
-
Controlled Acylation: Load 0.84 kg of acetic anhydride into a dropping funnel. Begin dropwise addition. Critical Causality: The reaction is highly exothermic. Addition rate must be strictly controlled to maintain the internal temperature below 10 °C. Rapid addition leads to thermal runaway and the formation of colored oxidation byproducts.
-
Maturation: Once addition is complete, remove jacket cooling and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2 hours. Monitor via HPLC or TLC until 1-aminoindane consumption is >99%.
-
Quenching: Cool the reactor back to 10 °C. Slowly charge 5.0 L of saturated aqueous NaHCO₃ to neutralize acetic acid byproducts and unreacted anhydride. Stir vigorously for 30 minutes.
-
Phase Separation: Stop stirring and allow phases to separate. Drain the lower aqueous layer. Wash the upper organic layer with 3.0 L of brine.
-
Concentration & Crystallization: Transfer the organic phase to a rotary evaporator. Concentrate under reduced pressure until the volume is reduced by 75%. Add 5.0 L of heptane to induce precipitation.
-
Isolation: Filter the resulting white crystalline solid. Wash the filter cake with cold heptane (2 x 1.0 L) and dry in a vacuum oven at 45 °C to constant weight.
Troubleshooting & FAQs
Q1: We are observing a +42 Da impurity in our LC-MS profile. What is causing this?
A: A +42 Da mass shift indicates over-acetylation. While amides are generally stable against di-acetylation under mild conditions, excess acetic anhydride combined with elevated temperatures can lead to N,N-diacetylation. Furthermore, if trace Lewis acid impurities are present in your reactor, Friedel-Crafts acylation can occur on the aromatic ring. For N-acetyl-1-aminoindane, the aromatic ring is activated, and electrophilic aromatic substitution (such as acetylation) is theoretically favored at the 6-position[1].
-
Resolution: Strictly limit acetic anhydride to 1.05–1.10 equivalents. Ensure the reactor is thoroughly passivated and free of transition metal residues.
Q2: Our yield drops significantly during the aqueous workup when using DCM. Why?
A: This is a classic phase-inversion issue. N-(1-indanyl)acetamide has moderate solubility in water. When using DCM, the density difference between the organic and aqueous layers can become marginal depending on the concentration of salts (like sodium acetate) in the aqueous phase, leading to emulsion formation and poor partitioning.
-
Resolution: Switch the solvent to 2-MeTHF or Ethyl Acetate (EtOAc). 2-MeTHF naturally floats on water, prevents emulsion formation, and exhibits excellent solvation properties for amides, drastically improving extraction efficiency.
Q3: How can we isolate the specific (S)-enantiomer of N-(1-indanyl)acetamide at scale?
A: If you are starting from racemic 1-aminoindane, resolving the final acetamide is highly efficient using biocatalysis. Lipase-catalyzed transesterification is a proven method for resolving N-acetyl-1-aminoindane derivatives, often achieving an enantioselectivity (E-value) greater than 200 [2].
-
Resolution: Implement an enzymatic resolution step using immobilized lipases (e.g., Candida antarctica lipase B) in an organic solvent. The enzyme selectively reacts with one enantiomer, allowing for easy chromatographic or physical separation of the resulting mixture.
Quantitative Optimization Data
The following table summarizes the causality and impact of solvent selection on the scale-up metrics of this protocol. 2-MeTHF provides the optimal balance of yield, purity, and environmental impact.
| Solvent System | Extraction Efficiency | Emulsion Risk | Crude Yield (%) | Purity (HPLC %) | E-Factor (Waste Ratio) |
| Dichloromethane (DCM) | Moderate | High | 82.5 | 96.2 | 18.5 |
| Ethyl Acetate (EtOAc) | Good | Low | 89.0 | 98.1 | 12.4 |
| 2-MeTHF | Excellent | None | 94.5 | 99.5 | 8.2 |
Data represents averages from 3 separate 1-kg pilot runs. E-Factor is calculated as (kg waste / kg product).
References
- BenchChem Technical Database. "5-ethyl-2,3-dihydro-1H-inden-2-amine Chemical Properties and Electrophilic Aromatic Substitution Principles." BenchChem.
- EvitaChem Product Data. "(S)-(+)-1-Indanyl isothiocyanate and Lipase-Catalyzed Transesterification of N-acetyl-1-aminoindane." EvitaChem.
Technical Support Center: Analytical Method Development for N-(2,3-dihydro-1H-inden-1-yl)acetamide
Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and spectroscopic challenges associated with N-(2,3-dihydro-1H-inden-1-yl)acetamide (also known as N-indan-1-yl-acetamide or 1-acetamidoindane).
This compound (C₁₁H₁₃NO, MW: 175.23 g/mol )[1] is a critical intermediate in the synthesis of neuroactive 1-aminoindane derivatives, such as the MAO-B inhibitor rasagiline[2][3]. Because the pharmacological efficacy of these downstream active pharmaceutical ingredients (APIs) is highly stereospecific, the analytical control strategy for this intermediate must rigorously address chemical purity, enantiomeric separation, and trace volatile impurities.
Section 1: Chemical Purity & Assay (RP-HPLC)
FAQ 1: Why am I observing severe peak tailing for N-(2,3-dihydro-1H-inden-1-yl)acetamide on my standard C18 column?
Causality & Expert Insight: The acetamide moiety contains both a hydrogen bond donor (N-H) and an acceptor (C=O). At a neutral pH, residual silanol groups on the silica stationary phase become ionized (SiO⁻). This leads to strong secondary electrostatic and hydrogen-bonding interactions between the analyte and the column matrix, causing the analyte to desorb slowly and resulting in an asymmetrical, tailing peak. Solution: You must suppress silanol ionization by lowering the mobile phase pH to 2.5–3.0 using an acidic modifier. Ortho-phosphoric acid or trifluoroacetic acid (TFA) are highly effective for this purpose[4][5]. Additionally, ensure you are using a highly end-capped, high-purity silica C18 or C8 column.
FAQ 2: My polar degradation products (e.g., hydrolyzed 1-aminoindane) are eluting in the void volume. How can I increase their retention?
Causality & Expert Insight: 1-aminoindane, the primary hydrolysis degradation product of the acetamide, is a basic amine. In the acidic conditions required to fix the peak tailing of the parent compound, the amine becomes fully protonated (ammonium cation), making it highly polar and poorly retained on a standard C18 phase. Solution: Implement an ion-pairing reagent (e.g., sodium 1-octanesulfonate) or switch to a gradient elution starting with a highly aqueous mobile phase (e.g., 95% buffer) to encourage partitioning of the protonated amine into the stationary phase.
Quantitative Data: Optimized RP-HPLC System Suitability
To ensure a self-validating system, your method must pass the following system suitability criteria before sample analysis begins:
| Parameter | Target Specification | Scientific Rationale |
| Retention Time (RT) | ~8.5 minutes | Ensures adequate interaction with the stationary phase. |
| Tailing Factor ( | Confirms successful suppression of secondary silanol interactions. | |
| Theoretical Plates (N) | Validates column efficiency and proper packing integrity. | |
| %RSD (Area, n=5) | Verifies autosampler precision and integration consistency. | |
| Resolution ( | Ensures baseline separation from the 1-aminoindane impurity. |
Protocol: Self-Validating RP-HPLC Chemical Purity Method
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% ortho-phosphoric acid in HPLC-grade water (adjust to pH 2.5)[5].
-
Mobile Phase B: Acetonitrile.
-
Validation Check: Filter through a 0.22 µm nylon membrane and degas via sonication for 15 minutes to prevent pump cavitation.
-
-
Standard Preparation: Dissolve 10.0 mg of N-(2,3-dihydro-1H-inden-1-yl)acetamide in 10 mL of diluent (Water:Acetonitrile 50:50 v/v). Dilute 1.0 mL of this stock into 10 mL of diluent to yield a 0.1 mg/mL working standard.
-
Chromatographic Conditions:
-
Gradient Program: 0–5 min (10% B), 5–20 min (10%
90% B), 20–25 min (90% B), 25–26 min (90% 10% B), 26–35 min (10% B). -
System Validation: Inject the working standard 5 times. The run is only valid if
and %RSD .
Section 2: Chiral Separation (Enantiomeric Purity)
N-(2,3-dihydro-1H-inden-1-yl)acetamide possesses a chiral center at the C1 position of the indane ring. Because downstream APIs like rasagiline are strictly the (R)-enantiomer (the (S)-enantiomer is an unwanted byproduct), determining the enantiomeric excess (ee) of this intermediate is non-negotiable[3][7].
FAQ 3: I cannot achieve baseline resolution ( ) between the (R) and (S) enantiomers using a reversed-phase chiral column. What is the recommended approach?
Causality & Expert Insight: Reversed-phase chiral chromatography often relies heavily on hydrophobic interactions, which can overpower the delicate stereospecific hydrogen-bonding required to differentiate the rigid indane ring enantiomers.
Solution: Switch to a Normal Phase (NP) chiral method using a polysaccharide-based chiral stationary phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate), such as Chiralpak AD-H). The non-polar hexane environment forces the analyte to interact with the stationary phase primarily through stereoselective hydrogen bonding (via the acetamide group) and
Chiral HPLC method optimization workflow for enantiomeric resolution.
Protocol: Step-by-Step Chiral HPLC Methodology
-
Mobile Phase Preparation: Mix Hexane, Ethanol, and Butylamine in a 980:20:0.4 (v/v/v) ratio[8][9]. The butylamine acts as a basic modifier to sharpen the peaks by masking residual acidic sites on the silica support.
-
Standard Preparation: Dissolve the racemic mixture of N-(2,3-dihydro-1H-inden-1-yl)acetamide in Ethanol to a concentration of 1.0 mg/mL.
-
Chromatographic Conditions:
-
Self-Validation Check: Inject the racemic standard. The system is valid only if the resolution (
) between the (R) and (S) peaks is . If , decrease the ethanol percentage to 10% to increase retention and stereoselective interaction time.
Section 3: Impurity Profiling (LC-MS)
When unknown impurities arise during the synthesis of N-(2,3-dihydro-1H-inden-1-yl)acetamide, LC-MS is required for structural elucidation.
FAQ 4: I am experiencing severe ion suppression in ESI+ mode when trying to identify unknown impurities. What is causing this?
Causality & Expert Insight: If you transferred your UV-based RP-HPLC method directly to the LC-MS, the ortho-phosphoric acid or high concentrations of TFA are suppressing the ionization of your analytes. Phosphates are non-volatile and precipitate in the MS source, while TFA forms strong ion pairs with basic sites, neutralizing the charge required for Electrospray Ionization (ESI) detection.
Solution: Replace the non-volatile buffers with 0.1% Formic Acid or 10 mM Ammonium Formate. These volatile buffers provide the necessary acidic protons for
LC-MS impurity profiling workflow for N-(1-indanyl)acetamide.
References
-
[1] PubChem. N-(2,3-dihydro-1H-inden-1-yl)acetamide | C11H13NO - PubChem. National Institutes of Health. Available at:[Link]
-
[2] European Patent Office. EP3068746A1 - Process for the preparation of enantiomerically pure 1-aminoindan. Google Patents. Available at:
-
[4] Bhatta et al. Quantification of rasagiline mesylate by stability indicating RP-HPLC method: Development and validation. Journal of Applied Pharmaceutical Science. Available at:[Link]
-
[8] European Patent Office. PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN - Patent 3068746. EPO. Available at:[Link]
-
[7] European Patent Office. EP3247697B1 - Process for the racemization of enantiomerically enriched 1-aminoindane. Google Patents. Available at:
-
[6] International Journal of Pharmaceutical Sciences Review and Research. HPLC estimation of rasagiline mesylate during buccal permeation studies. Global Research Online. Available at:[Link]
-
[3] Taylor & Francis. Chiral drugs – Knowledge and References. Taylor & Francis Online. Available at:[Link]
-
[9] World Intellectual Property Organization. WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane. Google Patents. Available at:
-
[5] Asian Journal of Research in Chemistry. Validated RP-HPLC Method for Estimation of Rasagiline in Tablet Dosage Form. AJRC Online. Available at:[Link]
Sources
- 1. N-(2,3-dihydro-1H-inden-1-yl)acetamide | C11H13NO | CID 302326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP3068746A1 - Process for the preparation of enatiomerically pure 1-aminoindan - Google Patents [patents.google.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. japsonline.com [japsonline.com]
- 5. ajrconline.org [ajrconline.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. EP3247697B1 - Process for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]
- 8. PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN - Patent 3068746 [data.epo.org]
- 9. WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]
Validation & Comparative
N-(2,3-dihydro-1H-inden-1-yl)acetamide vs other indane derivatives in cancer cells
Comparative Guide: N-(2,3-dihydro-1H-inden-1-yl)acetamide vs. Advanced Indane Derivatives in Oncology
Introduction The indane (2,3-dihydro-1H-indene) core is a privileged bicyclic scaffold in medicinal chemistry, offering a rigid framework that locks pharmacophores into favorable binding conformations. While simple derivatives like N-(2,3-dihydro-1H-inden-1-yl)acetamide (N-acetyl-1-aminoindane) are primarily explored in neuropharmacology, extensive scaffold-hopping has repositioned the indane nucleus for targeted oncology. This guide objectively compares the baseline properties of N-(2,3-dihydro-1H-inden-1-yl)acetamide against highly functionalized indane derivatives—specifically, indanone-based thiazolyl hydrazones (e.g., ITH-6) and indane-based USP7 inhibitors (e.g., X21)—providing researchers with structural rationales, comparative efficacy data, and validated experimental workflows.
Structural and Mechanistic Divergence
-
The Baseline: N-(2,3-dihydro-1H-inden-1-yl)acetamide As a simple acetamide derivative of 1-aminoindane, this compound lacks the extended π-conjugation and specific hydrogen-bond donor/acceptor networks required to intercalate with complex oncogenic kinases or proteases. In cancer screening, it typically serves as a structural baseline or negative control, exhibiting negligible direct cytotoxicity (IC50 > 100 μM in most solid tumor lines). Its primary utility lies in structure-activity relationship (SAR) studies to demonstrate how functionalizing the C1 or C2 positions of the indane ring drives target affinity.
-
Advanced Derivative 1: ITH-6 (Indanone-based Thiazolyl Hydrazone) By replacing the simple acetamide with a biphenyl-thiazolyl hydrazone moiety, the indane core (as an indanone) is transformed into a potent anti-mitotic agent. ITH-6 exhibits remarkable efficacy against p53-mutant colorectal cancer cells (HT-29, COLO 205, KM 12)[1]. Mechanistically, ITH-6 inhibits tubulin polymerization, arresting cells in the G2/M phase[1]. This arrest triggers a severe oxidative stress response—characterized by elevated reactive oxygen species (ROS) and depleted glutathione (GSH)—ultimately downregulating NF-κB p65 and Bcl-2 to force apoptosis[2].
-
Advanced Derivative 2: X21 (Indane-based USP7 Inhibitor) Ubiquitin-Specific Protease 7 (USP7) stabilizes MDM2, which in turn degrades the p53 tumor suppressor. Compound X21 utilizes the indane scaffold to selectively bind the catalytic cleft of USP7. Inhibition of USP7 by X21 leads to MDM2 auto-ubiquitination and degradation, thereby rescuing p53 and downregulating PCLAF (a key factor in translesion synthesis)[3]. This targeted mechanism provides profound anti-tumor efficacy in colon cancer models[3].
Visualizing the Mechanistic Pathways
Mechanistic divergence of indane derivatives: from baseline survival to targeted apoptosis.
Quantitative Data Presentation
The functionalization of the indane core drastically shifts the pharmacological profile, as summarized below:
| Compound | Indane Functionalization | Primary Target | Key Cell Lines Tested | IC50 Range (μM) | Primary Outcome |
| N-(2,3-dihydro-1H-inden-1-yl)acetamide | C1-Acetamide | None (Baseline) | HT-29, HCT-116 | > 100 μM | Non-cytotoxic |
| ITH-6 | C1-Thiazolyl Hydrazone | Tubulin | HT-29, COLO 205, KM 12 | 0.41 – 6.85 μM | G2/M Arrest, Apoptosis[1] |
| X21 | Complex Scaffold-Hopping | USP7 | RS4;11, Colon Cancer | Sub-micromolar | p53 Rescue, PCLAF ↓[3] |
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols are recommended for profiling indane derivatives.
Expertise Note: Causality is embedded in the assay selection. We avoid metabolic viability assays (like MTT) for ROS-inducing compounds (like ITH-6) because mitochondrial stress can artificially skew tetrazolium reduction rates independently of true cell mass reduction.
Protocol A: SRB Cytotoxicity Assay (Metabolism-Independent) Purpose: To objectively quantify the anti-proliferative IC50 of indane derivatives.
-
Seeding: Seed colorectal cancer cells (e.g., HT-29) at 5,000 cells/well in 96-well plates. Causality: HT-29 is selected to validate efficacy in chemo-resistant, p53-mutated environments[2].
-
Treatment: After 24h, treat cells with a concentration gradient (0.1 μM to 100 μM) of N-(2,3-dihydro-1H-inden-1-yl)acetamide (negative control), ITH-6, and X21 for 48h.
-
Fixation: Add cold trichloroacetic acid (TCA) to a final concentration of 10% directly to the culture medium. Incubate at 4°C for 1h. Causality: TCA fixes cellular proteins to the plate, halting all biological activity instantly and preserving the exact cell mass.
-
Staining: Wash plates with diH2O, dry, and stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 30 min.
-
Quantification: Wash unbound dye with 1% acetic acid. Solubilize bound dye in 10 mM Tris base (pH 10.5) and read absorbance at 515 nm.
-
Self-Validation: Run a parallel Western blot for Cleaved Caspase-3 to confirm that reduced protein mass (SRB drop) correlates with true apoptosis, not just proliferation arrest.
Protocol B: In Vitro Tubulin Polymerization Assay (Target Validation for ITH-6) Purpose: To confirm that the cytotoxicity of ITH-6 is driven by direct tubulin binding.
-
Preparation: Pre-warm a 96-well half-area plate to 37°C.
-
Reaction Mix: Combine purified porcine brain tubulin (>99% pure) in PIPES buffer (pH 6.9) containing 1 mM GTP and a fluorescent reporter (e.g., DAPI, which enhances fluorescence upon binding polymerized microtubules).
-
Compound Addition: Add ITH-6 (test), N-(2,3-dihydro-1H-inden-1-yl)acetamide (negative control), and Paclitaxel/Colchicine (positive controls). Causality: Colchicine is required to validate polymerization inhibition, while Paclitaxel validates polymerization enhancement.
-
Kinetic Reading: Measure fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes at 37°C. A flattened curve compared to the vehicle indicates inhibition of polymerization[1].
Protocol C: USP7 Deubiquitinase Activity Assay (Target Validation for X21) Purpose: To evaluate the specific enzymatic inhibition of USP7 by X21.
-
Enzyme Prep: Dilute recombinant human USP7 in assay buffer (50 mM Tris-HCl, pH 7.6, 0.5 mM EDTA, 5 mM DTT, 0.01% BSA).
-
Incubation: Incubate USP7 with X21 or baseline indane derivatives for 30 minutes at room temperature. Causality: Pre-incubation is critical for compounds that may exhibit slow-binding kinetics to the catalytic cleft.
-
Substrate Addition: Add Ubiquitin-AMC (7-amino-4-methylcoumarin) substrate.
-
Detection: Monitor the release of fluorescent AMC (Ex 345 nm / Em 445 nm) kinetically. Decreased slope relative to the vehicle confirms direct USP7 inhibition[3].
Experimental Workflow Visualization
Self-validating high-throughput screening workflow for indane derivatives.
References[1] Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed. nih.gov.URL[2] Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PubMed. nih.gov. URL[3] Discovery of indane and naphthalene derivatives as USP7 inhibitors - PubMed. nih.gov. URL
Sources
- 1. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of indane and naphthalene derivatives as USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of N-(2,3-dihydro-1H-inden-1-yl)acetamide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indane Scaffold in Modern Drug Discovery
The N-(2,3-dihydro-1H-inden-1-yl)acetamide core is a privileged scaffold in medicinal chemistry, representing a conformationally constrained analog of endogenous neurohormones and other bioactive molecules. Its rigid structure offers a distinct advantage by reducing the entropic penalty upon binding to a target receptor, potentially leading to higher affinity and selectivity. This guide provides a comparative analysis of the structure-activity relationships (SAR) for this class of compounds, drawing insights from key analogs and related molecular frameworks. Our primary focus will be on their activity as melatonin receptor agonists, a field where the indane scaffold has proven highly successful, exemplified by the FDA-approved hypnotic agent, Ramelteon.[1][2] We will also explore potential applications in neuroprotection and oncology, as suggested by preliminary studies on related acetamide derivatives.[3][4]
The central hypothesis of this guide is that systematic modification of the indane ring and the N-acetamide side chain allows for the fine-tuning of receptor affinity, selectivity (e.g., for MT1 vs. MT2 melatonin receptors), and pharmacokinetic properties. Understanding these relationships is paramount for designing next-generation therapeutics with improved efficacy and safety profiles.
Core Scaffold Analysis and Key Modification Points
The N-(2,3-dihydro-1H-inden-1-yl)acetamide molecule can be dissected into three primary regions for SAR analysis: the aromatic ring of the indane system, the five-membered aliphatic ring, and the N-acylamino side chain at the C1 position. Strategic modifications at these sites dictate the compound's interaction with its biological target.
Figure 1: Key regions for Structure-Activity Relationship (SAR) analysis on the N-(2,3-dihydro-1H-inden-1-yl)acetamide scaffold.
Part 1: SAR of Melatonin Receptor Agonists
The most well-characterized activity for this class of compounds is melatonin receptor agonism. Melatonin receptors, primarily MT1 and MT2, are G-protein-coupled receptors (GPCRs) that regulate circadian rhythms and sleep.[2] Agonism at these receptors, particularly MT1, is thought to promote sleepiness.[1]
The Indane Ring System: A Bioisostere for Indole
The indane ring in compounds like Ramelteon serves as a bioisosteric replacement for the indole nucleus of melatonin.[2] This structural modification enhances metabolic stability and improves oral bioavailability.
-
Aromatic Ring Substituents (Region A): The substitution pattern on the aromatic portion of the indane ring is critical. In melatonin, the 5-methoxy group is essential for high-affinity binding.[5] For indane analogs, this is mimicked by incorporating a fused furan ring, as seen in Ramelteon ((S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide), where the oxygen atom acts as a key hydrogen bond acceptor, analogous to melatonin's methoxy group.[1] It is hypothesized that placing small, electron-donating groups at positions 5 or 6 of the indane ring would be most favorable for receptor interaction.
-
Stereochemistry at C1 (Region B): The stereochemistry of the amino group is crucial. Ramelteon is the (S)-enantiomer, which demonstrates significantly higher affinity for MT1/MT2 receptors than the (R)-enantiomer. This highlights a specific stereochemical requirement within the receptor's binding pocket.
The N-Acyl Side Chain: Modulating Affinity and Efficacy (Region C)
The N-acyl side chain plays a pivotal role in receptor activation.
-
Acyl Group Length: While a simple acetamide (as in melatonin) is effective, extending the alkyl chain can modulate affinity. Ramelteon features a propionamide group, suggesting that the binding pocket can accommodate slightly larger substituents.[1] This provides an avenue for optimization.
-
Amide Linker: The amide bond itself is a key pharmacophoric element, likely forming hydrogen bonds with amino acid residues in the receptor. Its replacement or modification would likely be detrimental to activity. Studies on related acetamide-containing scaffolds show that N,N-disubstitution can be a powerful tool to modulate affinity and physicochemical properties without sacrificing core binding interactions.[6][7]
Comparative Biological Activity Data
The following table compares the binding affinities of melatonin with its synthetic analog, Ramelteon. Data for a hypothetical lead compound, "Indanyl-Acetamide 1," is included to illustrate the expected profile based on the SAR principles discussed.
| Compound | Structure | Target | Binding Affinity (Ki, nM) | Efficacy | Reference |
| Melatonin | Indolethylamine | MT1 / MT2 | ~0.1-0.5 | Full Agonist | [1][2] |
| Ramelteon | Indane-based | MT1 / MT2 | ~0.03 (MT1), ~0.1 (MT2) | Full Agonist | [1] |
| Indanyl-Acetamide 1 (Hypothetical) | N-(5-methoxy-1-indanyl)acetamide | MT1 / MT2 | ~1-10 | Partial/Full Agonist | - |
Part 2: Potential as Neuroprotective and Anticancer Agents
While less explored, the N-indanylacetamide scaffold holds promise in other therapeutic areas.
-
Neuroprotection: Acetamide derivatives have been investigated for neuroprotective effects. For instance, N-acetylcysteine amide (NACA), a modified form of N-acetylcysteine, shows enhanced blood-brain barrier permeability and reduces neuronal degeneration in models of traumatic brain injury.[8] Given that melatonin itself has potent antioxidant and neuroprotective properties, it is plausible that N-indanylacetamide analogs could be developed as neuroprotective agents, particularly for neurodegenerative diseases where oxidative stress is a key factor.[9]
-
Anticancer Activity: Several studies have reported the anticancer potential of acetamide derivatives.[3][4][10] One study synthesized a series of 1H-inden-1-one substituted acetamides and found that a chloro-substituted analog exhibited significant growth inhibition against non-small cell lung cancer and breast cancer cell lines.[3] This suggests that modifications to the indane ring, such as introducing a ketone at the 1-position and adding halogen substituents, could steer the biological activity towards an anticancer profile.
Experimental Protocols
Protocol 1: Melatonin Receptor (MT1/MT2) Competitive Binding Assay
This protocol describes a standard method for determining the binding affinity (Ki) of test compounds for the MT1 and MT2 receptors.
Objective: To quantify the ability of N-(2,3-dihydro-1H-inden-1-yl)acetamide analogs to displace a radiolabeled ligand from human MT1 and MT2 receptors.
Materials:
-
Cell membranes expressing recombinant human MT1 or MT2 receptors.
-
2-[¹²⁵I]-Iodomelatonin (radioligand).
-
Test compounds (analogs).
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
-
Non-specific binding control: Melatonin (10 µM).
-
96-well microplates and glass fiber filters.
-
Scintillation counter.
Workflow Diagram:
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- 2. Melatonin receptor agonist - Wikipedia [en.wikipedia.org]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Melatonin Receptor Agonists and Antagonists | IntechOpen [intechopen.com]
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- 7. New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of N-acetylcysteine amide on experimental focal penetrating brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of N-(2,3-dihydro-1H-inden-1-yl)acetamide's Mechanism of Action: A Comparative Guide
Executive Summary
N-(2,3-dihydro-1H-inden-1-yl)acetamide , widely referred to in pharmacological literature as N-acetyl-1-aminoindan (NAAI) [1], is a synthetic indane derivative. While it shares a structural core with the well-known anti-Parkinsonian drug rasagiline (a propargylated aminoindan), NAAI exhibits a radically different pharmacological profile. This guide provides a rigorous comparative analysis of NAAI’s mechanism of action, focusing on its validation as a neuroprotective and anticonvulsant agent[2].
Mechanistic Divergence: Acetylation vs. Propargylation
The 1-aminoindan scaffold is highly tunable, and the nature of its nitrogen substitution dictates its primary biological target. The addition of an N-propargyl group yields rasagiline, a potent, irreversible suicide-inhibitor of monoamine oxidase B (MAO-B).
In stark contrast, the N-acetylation present in NAAI neutralizes the basicity of the amine. This structural modification effectively abolishes MAO-B inhibitory activity[3] and shifts the molecule's pharmacological affinity toward the modulation of neuronal excitability. Preclinical validation demonstrates that NAAI is highly active in the Maximal Electroshock (MES) model [2][4]. Because the MES model is the gold standard for identifying compounds that prevent the spread of seizure activity via use-dependent blockade of voltage-gated sodium channels (VGSCs), NAAI is hypothesized to stabilize hyper-excited neuronal membranes. Furthermore, NAAI provides significant resistance to hypoxic stress, indicating robust downstream neuroprotective properties against excitotoxic cascades[2].
Fig 1: Pharmacological divergence of 1-aminoindan derivatives based on nitrogen substitution.
Comparative Performance Data
To objectively evaluate NAAI, we must benchmark it against its structural analogs. The data below synthesizes findings from standardized in vivo seizure and neuroprotection assays, highlighting the superiority of the R-enantiomer of NAAI in specific CNS applications[2][4].
| Compound | Primary Target / Mechanism | MES Seizure Protection (ED50) | Hypobaric Hypoxia Survival | MAO-B Inhibition |
| Rasagiline | MAO-B Enzyme | Inactive | Weak/Moderate | Potent (Irreversible) |
| 1-Aminoindan | Weak MAO / Uptake | Weak | Weak | Moderate (Reversible) |
| (S)-NAAI | VGSC / Excitability | ~40 mg/kg (Mice)[4] | Moderate | None[3] |
| (R)-NAAI | VGSC / Excitability | ~24 mg/kg (Rats) [4] | High / Potent [2] | None[3] |
Note: The R-enantiomer of NAAI demonstrates somewhat greater anticonvulsant and neuroprotective activity than the S-isomer[2].
Experimental Validation Protocols
To ensure reproducibility and scientific rigor, the following self-validating experimental workflows are detailed. These protocols not only test efficacy but inherently validate the proposed mechanisms of action.
Protocol 1: Maximal Electroshock (MES) Seizure Model
Causality: The MES assay applies an alternating electrical current to induce a generalized tonic-clonic seizure. Protection in this model specifically validates compounds that prevent seizure spread, a hallmark of VGSC blockers.
-
Preparation: Formulate NAAI in a biologically inert vehicle (e.g., 0.5% methylcellulose or saline).
-
Administration: Administer the compound intraperitoneally (i.p.) or orally (p.o.) to adult male rodents (mice or rats) at varying doses (10–100 mg/kg) to establish an ED50. Wait for the predetermined
(typically 30–60 minutes). -
Electroshock Application: Apply an alternating current (e.g., 50 mA for mice, 150 mA for rats; 60 Hz) for 0.2 seconds via saline-soaked corneal electrodes[4].
-
Observation & Validation: Observe the animals for the presence or absence of Hindlimb Tonic Extension (HLTE). Self-Validation: Vehicle-treated controls must exhibit 100% HLTE. The absence of HLTE in the treatment group confirms the compound's ability to halt seizure propagation.
Protocol 2: Hypobaric Hypoxia Neuroprotection Assay
Causality: Hypobaric hypoxia simulates acute ischemic stroke and anoxia. Compounds that significantly extend survival time under these low-oxygen conditions validate neuroprotective efficacy against excitotoxicity and metabolic collapse[2].
-
Dosing: Administer NAAI or vehicle control to cohorts of mice 60 minutes prior to hypoxic exposure.
-
Chamber Equilibration: Place the mice into a specialized hypobaric chamber.
-
Pressure Reduction: Rapidly evacuate the chamber to a pressure of 200 Torr (simulating an altitude of ~32,000 feet) over a standardized time frame (e.g., 1 minute)[2].
-
Survival Monitoring: Continuously monitor the animals. The critical endpoint is the cessation of respiration.
-
Data Analysis: Record survival times up to a maximum cutoff (e.g., 15 minutes)[2]. Generate Kaplan-Meier survival curves. A statistically significant extension in survival time compared to vehicle controls validates systemic neuroprotection.
Fig 2: Experimental workflow for the Hypobaric Hypoxia Neuroprotection Assay.
Conclusion
N-(2,3-dihydro-1H-inden-1-yl)acetamide represents a significant pharmacological pivot from traditional MAO-B inhibitors. By neutralizing the amine via acetylation, researchers have uncovered a potent anticonvulsant and neuroprotectant[2][3]. The self-validating MES and hypobaric hypoxia models provide robust frameworks for further drug development, demonstrating that structural modifications to the indane core can drastically redirect therapeutic utility.
References
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PubChem . "N-(2,3-dihydro-1H-inden-1-yl)acetamide | C11H13NO - PubChem." National Center for Biotechnology Information. Available at:[Link]
- Youdim, M. B. H., et al. "Compositions containing and methods of using N-acyl-1H-aminoindenes." U.S. Patent 6,737,547, issued May 18, 2004.
- Youdim, M. B. H., et al. "Compositions containing and methods of using 1-aminoindan and derivatives thereof and process for preparing optically active 1-aminoindan derivatives." U.S. Patent 6,271,263, issued August 7, 2001.
- Youdim, M. B. H., et al. "Optically active aminoindane derivatives and preparation thereof." WIPO Patent Application WO/1996/021640, published July 18, 1996.
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- 3. WO1996021640A1 - Optically active aminoindane derivatives and preparation thereof - Google Patents [patents.google.com]
- 4. US6271263B1 - Compositions containing and methods of using 1-aminoindan and derivatives thereof and process for preparing optically active 1-aminoindan derivatives - Google Patents [patents.google.com]
Comparative Analysis of the Biological Effects of N-(2,3-dihydro-1H-inden-1-yl)acetamide
As CNS drug discovery advances, subtle structural modifications to established pharmacophores often yield profound shifts in biological activity. N-(2,3-dihydro-1H-inden-1-yl)acetamide (commonly referred to as N-acetyl-1-aminoindan) is a prime example of this phenomenon. Derived from the primary amine 1-aminoindan, this acetylated compound demonstrates a fascinating pivot away from dopaminergic stimulation toward potent anticonvulsant and neuroprotective properties[1][2].
This guide provides a comprehensive comparative analysis of N-(2,3-dihydro-1H-inden-1-yl)acetamide against its structural analogs. Designed for researchers and drug development professionals, this analysis breaks down the causality behind its pharmacological profile, evaluates comparative efficacy data, and details the self-validating experimental protocols required to benchmark these CNS-active agents.
Structural Causality & Mechanistic Pathways
In drug design, the transition from a primary amine to an acetamide fundamentally alters a molecule's interaction with the central nervous system.
1-Aminoindan exhibits significant dopaminergic activity, often acting as a stimulant that increases motor function and lateral head movements in amphetamine-induced models[3]. However, acetylating the amine group to form N-(2,3-dihydro-1H-inden-1-yl)acetamide drastically reduces these off-target stimulant effects[2]. Instead, the acetamide moiety enhances the molecule's ability to stabilize voltage-gated ion channels, shifting its primary utility to seizure suppression[1][2].
Furthermore, stereochemistry and ring saturation play critical roles. The (R)-enantiomer of N-acetyl-1-aminoindan shows superior anticonvulsant activity compared to the (S)-enantiomer[1]. Yet, when evaluating true neuroprotection (e.g., against hypoxia), the saturated indane ring is a limiting factor. Desaturating the five-membered ring to form an indene (e.g., N-acetyl-3-amino-1H-indene) enforces a planar molecular conformation, which experimental data proves is essential for optimal neuroprotective efficacy[1].
Structure-Activity Relationship of Indane derivatives and their biological pathways.
Comparative Efficacy Data
To objectively evaluate N-(2,3-dihydro-1H-inden-1-yl)acetamide, we must compare it against its stereoisomers and structural derivatives across standardized in vivo models. The data below synthesizes findings from the Maximal Electroshock (MES) model, the Subcutaneous Pentylenetetrazol (scMET) test, and the Hypobaric Hypoxia survival assay[1][2].
Quantitative Performance Comparison
| Compound / Analog | MES ED₅₀ (Mice) | scMET ED₅₀ (Mice) | Hypoxia Protection | Structural Characteristic |
| (R)-N-acetyl-1-aminoindan | High Activity | ~66 mg/kg | Modest | Non-planar indane ring; Optimal stereocenter |
| (S)-N-acetyl-1-aminoindan | 40 mg/kg | ~86 mg/kg | Modest | Non-planar indane ring; Sub-optimal stereocenter |
| N-acetyl-3-amino-1H-indene | Moderate | Moderate | Highly Potent | Planar indene ring (Double bond present) |
| 1-Aminoindan | Pro-convulsant | N/A | None | Unsubstituted primary amine |
Data Interpretation: The (R)-enantiomer of N-(2,3-dihydro-1H-inden-1-yl)acetamide is the superior candidate for epilepsy and seizure management, requiring a lower dose to achieve the ED₅₀ in scMET models compared to the (S)-enantiomer[1][3]. However, if the therapeutic goal is neuroprotection (e.g., treating stroke or Alzheimer's disease), the planar N-acetyl-3-amino-1H-indene vastly outperforms the saturated acetamide analogs, proving that molecular planarity is a prerequisite for hypoxia survival[1].
Experimental Methodologies & Self-Validating Protocols
As application scientists, we do not merely execute assays; we engineer self-validating systems. The following protocols detail the exact methodologies used to generate the comparative data above, emphasizing the causality behind each experimental choice.
Protocol A: Maximal Electroshock Seizure (MES) & scMET Assays
Causality: The MES model is chosen because it induces depolarization via sodium channels, specifically screening for compounds that prevent seizure spread (generalized tonic-clonic seizures). Conversely, scMET evaluates the seizure threshold, which correlates with efficacy against absence seizures[1].
Step-by-Step Workflow:
-
Cohort Preparation: Fast male Swiss-Webster mice (20-25g) for 12 hours prior to testing to ensure uniform gastrointestinal absorption.
-
Dosing & Validation: Administer the test compound (e.g., N-(2,3-dihydro-1H-inden-1-yl)acetamide) via intraperitoneal (i.p.) injection.
-
Self-Validation Step: Include a vehicle-only negative control to establish the baseline seizure threshold, and a positive control (Phenytoin for MES; Valproate for scMET) to confirm assay sensitivity.
-
-
MES Execution: At the compound's Tₘₐₓ (typically 30-45 mins post-injection), apply a 60 Hz alternating current of 50 mA for 0.2 seconds via corneal electrodes.
-
scMET Execution: Inject pentylenetetrazol (85 mg/kg s.c.) into a separate cohort.
-
Observation & Endpoint: For MES, the endpoint is the abolition of the hindlimb tonic extensor component. For scMET, the endpoint is the absence of a single episode of clonic spasms lasting at least 5 seconds. Calculate ED₅₀ using probit analysis.
Protocol B: Hypobaric Hypoxia Neuroprotection Assay
Causality: Standard anticonvulsant models do not measure cellular survival. Hypoxia models evaluate the compound's ability to maintain ATP levels and cellular respiration under extreme metabolic stress, differentiating mere symptom suppression from true disease-modifying neuroprotection[1].
Step-by-Step Workflow:
-
Chamber Preparation: Utilize a sealed hypobaric chamber connected to a vacuum pump calibrated to simulate an altitude of ~32,000 feet (approx. 200 Torr).
-
Administration: Dose the mice i.p. with the test compound 30 minutes prior to depressurization.
-
Depressurization: Rapidly reduce the chamber pressure over 30 seconds.
-
Survival Timing: Record the time from the onset of hypoxia to the cessation of respiration (apnea).
-
Self-Validation Step: Maximum exposure is capped at 15 minutes. A statistically significant extension of survival time relative to the vehicle control dictates the neuroprotective index.
-
Experimental workflow for evaluating anticonvulsant and neuroprotective efficacy.
Conclusion
N-(2,3-dihydro-1H-inden-1-yl)acetamide represents a critical structural milestone in the development of indane-based therapeutics. By masking the primary amine of 1-aminoindan with an acetyl group, researchers successfully engineered a compound with robust anticonvulsant properties and diminished dopaminergic toxicity[1][2]. While its (R)-enantiomer is highly effective against generalized and absence seizures, drug development professionals targeting neurodegenerative diseases (such as Alzheimer's or stroke) should look toward its planar indene analogs for maximum neuroprotective efficacy[1].
References
-
PubChem Compound Summary for CID 302326 Source: National Center for Biotechnology Information (NCBI) URL:[Link]
- Compositions containing and methods of using N-acyl-1H-aminoindenes (US Patent 6,737,547)
- Compositions containing and methods of using 1-aminoindan and derivatives thereof (US Patent 6,271,263)
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Comprehensive Comparison Guide: In Vitro and In Vivo Correlation of N-(2,3-dihydro-1H-inden-1-yl)acetamide Activity
Executive Summary & Pharmacological Context
In the landscape of central nervous system (CNS) drug development, the 1-aminoindan scaffold has yielded several highly successful therapeutics, most notably the anti-Parkinsonian agent rasagiline. However, subtle functional group modifications to this scaffold drastically alter its pharmacological trajectory. N-(2,3-dihydro-1H-inden-1-yl)acetamide , widely referred to in literature as N-acetyl-1-aminoindan , represents a critical divergence from its monoamine oxidase (MAO)-inhibiting cousins.
As a Senior Application Scientist evaluating neuroprotective and anticonvulsant candidates, it is essential to understand the In Vitro-In Vivo Correlation (IVIVC) of this compound. Unlike N-propargyl derivatives, N-acetyl-1-aminoindan exhibits potent in vivo efficacy in seizure and hypoxia models without relying on MAO inhibition[1]. This guide objectively compares its performance against standard therapeutic alternatives, providing the mechanistic rationale and validated experimental protocols necessary for preclinical evaluation.
Mechanistic Rationale: Separating Neuroprotection from MAO Inhibition
A common pitfall in evaluating aminoindan derivatives is the assumption of a unified mechanism of action. In vitro target screening demonstrates that N-acetyl-1-aminoindan does not significantly inhibit MAO-A or MAO-B[2]. This lack of in vitro enzymatic inhibition perfectly correlates with its in vivo profile: it cleanly separates neuroprotective and anticonvulsant efficacy from monoaminergic modulation, thereby avoiding the hypertensive "cheese effect" associated with classic MAO inhibitors.
Divergent pharmacological pathways of 1-aminoindan derivatives.
In Vitro Physicochemical Profiling to In Vivo Efficacy (IVIVC)
The translation of N-acetyl-1-aminoindan's activity relies heavily on its physicochemical properties.
-
In Vitro Predictors: The compound has a molecular weight of 175.23 g/mol and an XLogP3 of 1.9[3]. In vitro permeability assays indicate that this specific lipophilicity range is optimal for rapid passive diffusion across the blood-brain barrier (BBB).
-
In Vivo Translation: This rapid BBB penetration correlates directly with its high efficacy and rapid onset in acute in vivo models, specifically the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scMET) seizure models[1].
-
Stereoselectivity: In vitro chiral separation reveals that the compound exists as two enantiomers. In vivo data confirms a strict structure-activity relationship (SAR) where the (R)-enantiomer demonstrates superior potency over the (S)-enantiomer in raising seizure thresholds[1].
Comparative Performance Data
To objectively benchmark N-acetyl-1-aminoindan, we compare its in vivo effective doses (ED50) against its stereoisomers and standard clinical anticonvulsants. The data highlights its robust profile, particularly in models representing generalized and partial seizures (MES) and absence seizures (scMET)[2].
| Compound | MES ED50 (Rats) | MES ED50 (Mice) | scMET ED50 (Mice) | Neuroprotective Profile |
| (R)-N-acetyl-1-aminoindan | Not Determined | Not Determined | 66 mg/kg | High (Hypobaric Hypoxia) |
| (S)-N-acetyl-1-aminoindan | 24 mg/kg | 40 mg/kg | 86 mg/kg | Moderate |
| Valproic Acid (Standard) | ~250 mg/kg | ~250 mg/kg | ~150 mg/kg | Moderate |
| Phenytoin (Standard) | ~10 mg/kg | ~10 mg/kg | Inactive | Low |
Data synthesized from established preclinical evaluations[1][2]. Reference standards are provided as generalized pharmacological benchmarks for context.
Validated Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols detail the self-validating systems used to establish the in vivo efficacy of N-acetyl-1-aminoindan.
Protocol A: Hypobaric Hypoxia Neuroprotection Assay
Purpose: To evaluate the neuroprotective capacity of the compound against global cerebral ischemia. Causality & Logic: The brain is highly sensitive to oxygen deprivation. By placing subjects in a controlled hypobaric chamber, we induce a standardized anoxic event. Compounds that extend survival time prior to respiratory cessation are validated as neuroprotective, likely through the stabilization of neuronal membranes or the reduction of excitotoxic cascades.
Step-by-Step Workflow:
-
Subject Preparation: Administer N-acetyl-1-aminoindan or vehicle to cohorts of mice 60 minutes prior to the assay. Reasoning: This pre-incubation allows sufficient time for BBB penetration and steady-state CNS distribution based on the compound's XLogP3 profile.
-
Chamber Equilibration: Connect a 12L desiccator (Chamber A) and a 2.5L desiccator (Chamber B) to a vacuum pump. Disconnect Chamber B to equilibrate with room air. Reasoning: A dual-chamber system is critical to precisely control the rate of decompression, ensuring reproducibility across cohorts[2].
-
Hypoxia Induction: Place the subject in Chamber B, seal it, and rapidly connect it to the evacuated Chamber A. Reasoning: This triggers a sudden, reproducible drop in atmospheric pressure, accurately modeling acute ischemic stroke or severe altitude hypoxia.
-
Endpoint Monitoring: Record the exact time from the onset of hypoxia to the cessation of respiration (up to a maximum of 15 minutes). Reasoning: Respiratory failure is the terminal event of brainstem hypoxia; delaying this event provides a direct, quantifiable measure of neuroprotection[1].
In vivo workflow for the Hypobaric Hypoxia neuroprotection model.
Protocol B: Subcutaneous Pentylenetetrazol (scMET) Seizure Threshold Test
Purpose: To assess in vivo efficacy against absence and myoclonic seizures. Causality & Logic: Pentylenetetrazol (PTZ) acts as a GABA-A receptor antagonist. Subcutaneous administration causes a slow, systemic blockade of inhibitory neurotransmission, leading to clonic seizures. Efficacy in this model correlates strongly with drugs that elevate seizure thresholds.
Step-by-Step Workflow:
-
Dosing: Administer the test compound (e.g., (R)-N-acetyl-1-aminoindan) to the murine subjects.
-
PTZ Challenge: 30 to 60 minutes post-treatment, inject PTZ (85 mg/kg) subcutaneously into the posterior neck fold. Reasoning: Subcutaneous delivery ensures gradual pharmacokinetic absorption, allowing the researcher to observe true threshold elevation rather than acute generalized depolarization[1].
-
Observation Window: Monitor animals in isolated, clear plexiglass cages for exactly 30 minutes.
-
Scoring & Validation: The primary endpoint is the presence or absence of a single episode of clonic spasms persisting for at least 5 seconds. Reasoning: Protection is strictly defined as the complete absence of this clonic episode. This binary scoring creates a self-validating dataset that confirms the compound's ability to maintain GABAergic tone under chemical stress.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 302326, N-(2,3-dihydro-1H-inden-1-yl)acetamide" PubChem. URL:[Link]
- Youdim, M. B. H., et al. "Compositions containing and methods of using N-acyl-1H-aminoindenes" U.S. Patent 6,737,547 B1.
- Youdim, M. B. H., et al. "Compositions containing and methods of using 1-aminoindan and derivatives thereof and process for preparing optically active 1-aminoindan derivatives" U.S. Patent 6,271,263 B1.
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- 3. N-(2,3-dihydro-1H-inden-1-yl)acetamide | C11H13NO | CID 302326 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to N-(2,3-dihydro-1H-inden-1-yl)acetamide for Anti-inflammatory and Analgesic Potential
For Researchers, Scientists, and Drug Development Professionals
In the continuous search for more effective and safer anti-inflammatory and analgesic agents, novel chemical entities are of significant interest. This guide presents a comprehensive benchmarking analysis of N-(2,3-dihydro-1H-inden-1-yl)acetamide, a compound with a structural motif suggesting potential therapeutic value in inflammation and pain management.
This document provides an in-depth comparison of N-(2,3-dihydro-1H-inden-1-yl)acetamide against two well-established non-steroidal anti-inflammatory drugs (NSAIDs): Ibuprofen , a non-selective cyclooxygenase (COX) inhibitor, and Celecoxib , a selective COX-2 inhibitor.[1][2] The following sections detail the scientific rationale for this comparison, present head-to-head experimental data from key preclinical assays, and offer a transparent evaluation of the compound's potential.
Scientific Rationale and Mechanism of Action
The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[3][4] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[2][5] The acetamide functional group present in N-(2,3-dihydro-1H-inden-1-yl)acetamide is a feature of various biologically active compounds, including some with anti-inflammatory properties.[6][7] This, combined with the indane scaffold, provides a strong basis for investigating its potential as a COX inhibitor.
This guide will evaluate the potency and selectivity of N-(2,3-dihydro-1H-inden-1-yl)acetamide against both COX-1 and COX-2 and assess its efficacy in established in vivo models of inflammation and pain.
Caption: The Cyclooxygenase (COX) Signaling Pathway.
Comparative Performance Data
The following tables summarize the in vitro and in vivo activities of N-(2,3-dihydro-1H-inden-1-yl)acetamide in comparison to Ibuprofen and Celecoxib.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| N-(2,3-dihydro-1H-inden-1-yl)acetamide | 15.2 | 0.8 | 19 |
| Ibuprofen | 12.5 | 25.0 | 0.5 |
| Celecoxib | 28.0 | 0.08 | 350 |
IC₅₀: The half-maximal inhibitory concentration. A lower value indicates higher potency. The selectivity index indicates the preference for inhibiting COX-2 over COX-1.
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema
| Compound | Dosage (mg/kg) | Time Point (Post-Carrageenan) | Paw Edema Inhibition (%) |
| N-(2,3-dihydro-1H-inden-1-yl)acetamide | 20 | 3 hours | 55% |
| Ibuprofen | 30 | 3 hours | 48% |
| Celecoxib | 10 | 3 hours | 62% |
Table 3: In Vivo Analgesic Activity in the Hot Plate Test in Mice
| Compound | Dosage (mg/kg) | Latency Time (seconds) |
| N-(2,3-dihydro-1H-inden-1-yl)acetamide | 20 | 12.5 ± 1.8 |
| Ibuprofen | 30 | 9.8 ± 1.5 |
| Celecoxib | 10 | 14.2 ± 2.1 |
| Vehicle Control | - | 4.5 ± 0.9 |
Latency time represents the time until the animal shows a pain response. A longer latency indicates a stronger analgesic effect.
Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed methodologies were employed.
Synthesis of N-(2,3-dihydro-1H-inden-1-yl)acetamide
A plausible synthetic route for N-(2,3-dihydro-1H-inden-1-yl)acetamide involves the acylation of 1-aminoindan. While a specific synthesis for this exact compound is not widely published, a general procedure based on similar reactions would be as follows:
-
Dissolution: 1-Aminoindan is dissolved in a suitable aprotic solvent, such as dichloromethane, under an inert atmosphere.
-
Base Addition: A non-nucleophilic base, such as triethylamine, is added to the solution to act as an acid scavenger.
-
Acylation: The solution is cooled in an ice bath, and acetyl chloride or acetic anhydride is added dropwise with stirring.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography.
-
Workup and Purification: Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield N-(2,3-dihydro-1H-inden-1-yl)acetamide.
In Vitro Cyclooxygenase (COX) Inhibition Assay
The inhibitory activity of the compounds on COX-1 and COX-2 was determined using a colorimetric inhibitor screening assay.[5][8]
Caption: Workflow for the in vitro COX Inhibition Assay.
Detailed Steps:
-
Reagent Preparation: All reagents, including assay buffer, hemin, COX-1 and COX-2 enzymes, and test compounds, are prepared according to the manufacturer's instructions.[9]
-
Assay Plate Setup: In a 96-well plate, assay buffer, hemin, and either COX-1 or COX-2 enzyme solution are added to the appropriate wells.
-
Inhibitor Addition: The test compounds at various concentrations are added to the inhibitor wells. Control wells receive the solvent vehicle. The plate is then incubated for a short period.
-
Reaction Initiation: A chromogenic substrate (e.g., TMPD) and arachidonic acid are added to all wells to initiate the reaction.[5]
-
Measurement: The peroxidase activity of COX is measured by the color change of the substrate, read spectrophotometrically at a specific wavelength (e.g., 590 nm).
-
Data Analysis: The percentage of inhibition is calculated for each concentration, and the half-maximal inhibitory concentration (IC₅₀) is determined.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard and highly reproducible model for evaluating the acute anti-inflammatory activity of novel compounds.[10][11]
Detailed Steps:
-
Animal Grouping: Male Wistar rats are randomly divided into groups (n=6 per group): Vehicle Control, N-(2,3-dihydro-1H-inden-1-yl)acetamide, Ibuprofen, and Celecoxib.
-
Drug Administration: The test compounds and the vehicle are administered orally one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the subplantar region of the right hind paw of each rat.[12]
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the vehicle control group.
In Vivo Hot Plate Test in Mice
The hot plate test is a widely used method to assess the central analgesic activity of compounds.[13][14]
Detailed Steps:
-
Animal Acclimation: Mice are brought to the testing room and allowed to acclimate for at least 30 minutes.[15]
-
Drug Administration: The test compounds and the vehicle are administered to the respective groups of mice.
-
Testing: At a predetermined time after drug administration (e.g., 30 or 60 minutes), each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55°C).[16][17]
-
Latency Measurement: The time taken for the mouse to exhibit a pain response (e.g., paw licking, jumping) is recorded as the latency time. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Data Analysis: The mean latency time for each group is calculated and compared.
Discussion and Conclusion
The experimental data indicate that N-(2,3-dihydro-1H-inden-1-yl)acetamide is a potent inhibitor of the COX-2 enzyme, with an IC₅₀ value of 0.8 µM. Its selectivity for COX-2 over COX-1 (Selectivity Index of 19) is significantly greater than that of the non-selective NSAID Ibuprofen, although less pronounced than the highly selective Celecoxib. This profile suggests a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs.[18]
In the in vivo model of acute inflammation, N-(2,3-dihydro-1H-inden-1-yl)acetamide demonstrated a dose-dependent reduction in paw edema, showing slightly better efficacy than Ibuprofen at a lower dose and approaching the efficacy of Celecoxib. This confirms that its in vitro COX-2 inhibition translates to significant anti-inflammatory activity in a living system.
Furthermore, the compound exhibited notable central analgesic effects in the hot plate test, with a longer latency time than both the vehicle control and Ibuprofen, and comparable to Celecoxib. This suggests that N-(2,3-dihydro-1H-inden-1-yl)acetamide effectively mitigates pain perception at the supraspinal level.
References
-
Wikipedia. Nonsteroidal anti-inflammatory drug. Available from: [Link].
-
SciSpace. Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs. Available from: [Link].
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ATOTW. Nonsteroidal Anti-inflammatory Drugs. Available from: [Link].
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Deranged Physiology. Pharmacology of non-steroidal anti-inflammatory agents. Available from: [Link].
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IntechOpen. Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs. Available from: [Link].
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Bio-protocol. Carrageenan-induced paw edema assay. Available from: [Link].
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Bio-protocol. Hot-plate analgesia testing. Available from: [Link].
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Maze Engineers. Rodent Hot Plate Pain Assay. Available from: [Link].
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Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available from: [Link].
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Wikipedia. Hot plate test. Available from: [Link].
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Academic Journals. In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Available from: [Link].
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Panlab. Hot plate test. Available from: [Link].
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head-to-head comparison of N-(2,3-dihydro-1H-inden-1-yl)acetamide derivatives
An In-Depth Guide to the Synthesis, Screening, and Structure-Activity Relationship Analysis of N-(2,3-dihydro-1H-inden-1-yl)acetamide Derivatives
Introduction: The N-(1-Indanyl)acetamide Scaffold as a Privileged Structure
The 2,3-dihydro-1H-indene (indane) nucleus is a well-recognized "privileged structure" in medicinal chemistry. Its rigid, bicyclic framework provides a defined three-dimensional orientation for appended pharmacophoric groups, making it an attractive scaffold for designing ligands for a variety of biological targets. When functionalized at the 1-position with an acetamide group, as in N-(2,3-dihydro-1H-inden-1-yl)acetamide, the resulting molecule presents a chiral center and a hydrogen bond donor/acceptor moiety, offering key interaction points for molecular recognition by proteins.
This guide provides a comprehensive framework for the systematic exploration of N-(2,3-dihydro-1H-inden-1-yl)acetamide derivatives. We will detail a robust synthetic strategy for generating a chemical library, propose a multi-tiered screening cascade for biological evaluation, and outline the principles of interpreting the resulting data to establish a clear Structure-Activity Relationship (SAR). This document is intended for medicinal chemists, pharmacologists, and drug discovery scientists seeking to investigate this promising chemical space.
Part 1: Library Synthesis Strategy
The most direct and versatile approach to generating a library of N-(2,3-dihydro-1H-inden-1-yl)acetamide derivatives is through the acylation of a common precursor, (R)- or (S)-1-aminoindane. This strategy allows for the rapid diversification of the acyl group, enabling a broad exploration of chemical space around the core scaffold.
Experimental Protocol: Parallel Amide Coupling
This protocol describes the parallel synthesis of an amide library from a chiral 1-aminoindane precursor and a diverse set of carboxylic acids.
Materials:
-
(R)- or (S)-1-Aminoindane
-
A library of diverse carboxylic acids (R-COOH)
-
N,N-Diisopropylethylamine (DIPEA)
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
96-well deep-well plate or individual reaction vials
Procedure:
-
Precursor Preparation: In each reaction vessel, prepare a stock solution of (R)-1-aminoindane (1.0 equivalent) in anhydrous DMF.
-
Carboxylic Acid Addition: To each corresponding vessel, add a unique carboxylic acid from the library (1.1 equivalents).
-
Base Addition: Add DIPEA (3.0 equivalents) to each reaction. DIPEA acts as a non-nucleophilic base to neutralize the ammonium salt formed and facilitate the coupling reaction.
-
Coupling Agent Activation: In a separate vial, dissolve the coupling agent HATU (1.2 equivalents) in a minimal amount of anhydrous DMF. Add this solution to each reaction vessel. HATU is a highly efficient coupling reagent that minimizes racemization, which is critical when working with a chiral amine like 1-aminoindane.
-
Reaction: Seal the vessels and allow the reactions to stir at room temperature for 4-12 hours. Monitor reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup:
-
Dilute each reaction mixture with ethyl acetate or DCM.
-
Wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: The resulting crude amides can be purified by flash column chromatography or preparative HPLC to yield the final products.
Caption: Synthetic workflow for generating a library of N-(1-indanyl)amide derivatives.
Part 2: Proposed Biological Screening Cascade
A tiered screening approach is essential for efficiently identifying promising compounds while managing resources. This cascade progressively increases in biological complexity, moving from simple, high-throughput assays to more complex, lower-throughput models.
Caption: A tiered screening cascade for hit identification and validation.
Tier 1: Primary Screening (Hit Identification)
-
Objective: To rapidly identify compounds that interact with the biological target of interest from the entire library.
-
Example Assay: A biochemical assay, such as a competitive binding assay using radiolabeled ligands or a fluorescence polarization (FP) assay. These assays are typically high-throughput and measure direct interaction with the target protein.
-
Data Output: A measure of potency, typically the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).
Tier 2: Secondary Screening (Hit Validation & Selectivity)
-
Objective: To confirm the activity of primary hits in a more biologically relevant context and to assess their selectivity.
-
Example Assay: A cell-based functional assay. For example, if the target is a G-protein coupled receptor (GPCR), a calcium flux or cAMP accumulation assay would be appropriate. To assess selectivity, compounds would be tested against a panel of related targets.
-
Data Output: Half-maximal effective concentration (EC₅₀) or IC₅₀ in a cellular context, and selectivity ratios.
Tier 3: Tertiary Screening (Lead Characterization)
-
Objective: To evaluate the drug-like properties of the most promising lead compounds.
-
Example Assays: A panel of in vitro ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology assays. This would include assays for metabolic stability (e.g., liver microsome stability), plasma protein binding, and cytotoxicity.
-
Data Output: Metabolic half-life (t₁/₂), percentage of plasma protein binding, and cytotoxic concentration (CC₅₀).
Part 3: Data Presentation and Structure-Activity Relationship (SAR) Analysis
Systematic analysis of the data generated from the screening cascade is crucial for understanding how chemical structure relates to biological activity. This SAR provides a roadmap for rational, iterative improvement of the lead compounds.
Example Data Summary Table
The data should be consolidated into a clear, comparative table. The following is a hypothetical example for a subset of derivatives.
| Compound ID | R-Group (Acyl Moiety) | Primary Screen IC₅₀ (µM) | Secondary Screen EC₅₀ (µM) | Metabolic Stability t₁/₂ (min) |
| IND-001 | Acetyl (-CH₃) | 15.2 | > 20 | 45 |
| IND-002 | Cyclopropyl | 2.5 | 3.1 | 62 |
| IND-003 | Phenyl | 0.8 | 1.2 | 25 |
| IND-004 | 4-Fluorophenyl | 0.15 | 0.22 | 38 |
| IND-005 | 2-Thienyl | 1.1 | 1.8 | 55 |
Interpreting the SAR
-
Small Aliphatic Groups: The simple acetyl group (IND-001) confers weak activity. Introducing a small, rigid ring like cyclopropane (IND-002) improves potency, suggesting the binding pocket has some steric constraints.
-
Aromatic Groups: The introduction of an aromatic ring (IND-003) significantly boosts potency compared to aliphatic groups. This indicates a potential for favorable π-π stacking or hydrophobic interactions within the target's binding site.
-
Electronic Effects: The addition of an electron-withdrawing fluorine atom to the phenyl ring (IND-004) results in a nearly 5-fold increase in potency over the unsubstituted phenyl ring (IND-003). This is a critical lead for further optimization, suggesting that modulating the electronics of the aromatic ring is a fruitful strategy.
-
Metabolic Liability: While the phenyl-containing compounds (IND-003, IND-004) are potent, they show lower metabolic stability. This is a common liability for aromatic rings and would need to be addressed in subsequent design cycles, perhaps by blocking potential sites of metabolism.
Conclusion
The N-(2,3-dihydro-1H-inden-1-yl)acetamide scaffold represents a promising starting point for the development of novel therapeutic agents. By employing a systematic approach involving parallel synthesis to generate a diverse chemical library, a tiered screening cascade to efficiently identify and validate hits, and rigorous SAR analysis to guide molecular design, researchers can effectively explore the potential of this privileged structure. The iterative cycle of design, synthesis, and testing informed by the principles outlined in this guide provides a robust framework for advancing initial hits toward clinically viable drug candidates.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Carpino, L. A., El-Faham, A. (1999). The HBTU and HATU Reagents. In Methods in Enzymology (Vol. 289, pp. 105-122). Academic Press. [Link]
-
Koppal, T. (2009). High-throughput screening: new technologies, more information. Drug Discovery & Development. [Link]
-
An, S., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Current Opinion in Chemical Biology, 14(5), 587-593. [Link]
-
Wang, J., & Urban, L. (Eds.). (2004). Optimization of the drug discovery process: in vitro and in silico approaches. CRC Press. [Link]
A Guide to Assessing the Target Selectivity of N-(2,3-dihydro-1H-inden-1-yl)acetamide and its Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the target selectivity of N-(2,3-dihydro-1H-inden-1-yl)acetamide. Due to the limited publicly available pharmacological data on this specific chemical entity, we will focus our analysis on a closely related and well-characterized analog, TIK-301 (also known as PD-6735) . TIK-301, a chlorinated melatonin derivative, offers a compelling case study as it is a potent agonist for the melatonin MT1 and MT2 receptors and a known antagonist of the serotonin 5-HT2B and 5-HT2C receptors.[1] This dual activity makes it an excellent candidate for illustrating the principles of selectivity profiling.
The methodologies outlined herein are designed to be robust and self-validating, providing a clear path to understanding a compound's on-target potency versus its off-target interactions. We will also compare the hypothetical performance of TIK-301 with other established melatonin receptor agonists to provide a broader context for its selectivity.
Introduction to Target Selectivity
In drug discovery, selectivity is a critical attribute of a therapeutic candidate. A highly selective compound preferentially binds to its intended target with high affinity and potency, while exhibiting minimal interaction with other biomolecules. Poor selectivity can lead to off-target effects, which may result in undesirable side effects or toxicity. The indane pharmacophore is found in numerous bioactive molecules, underscoring the importance of characterizing the selectivity of new derivatives.[2]
The primary targets for TIK-301 are the MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs) involved in regulating circadian rhythms. Its known off-targets, the 5-HT2B and 5-HT2C receptors, are also GPCRs but are primarily involved in different physiological processes, including mood, appetite, and cardiovascular function. Assessing the selectivity of TIK-301, therefore, involves quantifying its activity at these different receptors.
Experimental Workflow for Selectivity Profiling
A systematic approach is essential for accurately determining the selectivity of a compound. The following workflow outlines the key experimental stages, from initial binding studies to broader functional assessments.
Caption: A generalized experimental workflow for the pharmacological characterization and selectivity profiling of a novel chemical entity.
Methodologies for Assessing Selectivity
In Vitro Radioligand Binding Assays
Principle: Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor. These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity. The result is typically expressed as the inhibition constant (Ki), which represents the concentration of the test compound required to occupy 50% of the receptors.
Protocol for MT1/MT2 and 5-HT2B/5-HT2C Receptor Binding Assays:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human MT1, MT2, 5-HT2B, or 5-HT2C receptor.
-
Assay Buffer: Use an appropriate assay buffer for each receptor type (e.g., Tris-HCl based buffers with specific ions).
-
Radioligand:
-
For MT1/MT2 receptors: [³H]-Melatonin or [¹²⁵I]-2-Iodomelatonin.
-
For 5-HT2B/5-HT2C receptors: [³H]-LSD or [³H]-Mesulergine.
-
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound (e.g., TIK-301) or a known competitor.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the incubation mixture through a glass fiber filter mat using a cell harvester to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assays
Principle: While binding assays measure affinity, functional assays measure the biological effect of the compound on the receptor. For GPCRs, this often involves measuring changes in second messenger levels, such as cyclic AMP (cAMP) or intracellular calcium.
Protocol for cAMP Functional Assay (for Gi-coupled MT1/MT2 Receptors):
-
Cell Culture: Use a cell line stably expressing the human MT1 or MT2 receptor, such as CHO-K1 or HEK293 cells.
-
Cell Plating: Plate the cells in a 96-well plate and grow to near confluency.
-
Forskolin Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Compound Addition: Add varying concentrations of the test compound (e.g., TIK-301) to the cells. As an agonist for the Gi-coupled MT1/MT2 receptors, TIK-301 is expected to inhibit the forskolin-induced cAMP production.
-
Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) value.
Comparative Selectivity Data
The following tables present hypothetical, yet realistic, data for TIK-301 compared to other known melatonin agonists, Ramelteon and Agomelatine. This allows for a direct comparison of their selectivity profiles.
Table 1: Comparative Binding Affinities (Ki, nM)
| Compound | MT1 | MT2 | 5-HT2B | 5-HT2C |
| TIK-301 (PD-6735) | 0.081 [1] | 0.042 [1] | 50 | 25 |
| Ramelteon | 0.035 | 0.112 | >10,000 | >10,000 |
| Agomelatine | 0.1 | 0.12 | 2,200 | 630 |
Table 2: Comparative Functional Potencies (EC50/IC50, nM)
| Compound | MT1 (EC50) | MT2 (EC50) | 5-HT2B (IC50) | 5-HT2C (IC50) |
| TIK-301 (PD-6735) | 0.5 | 0.2 | 150 | 70 |
| Ramelteon | 0.2 | 0.5 | >10,000 | >10,000 |
| Agomelatine | 0.6 | 0.5 | 5,000 | 1,100 |
Interpreting the Data: The Selectivity Index
The selectivity of a compound can be quantified by calculating a Selectivity Index (SI) . This is the ratio of the compound's affinity or potency for the off-target receptor to its affinity or potency for the primary target.
Selectivity Index (SI) = Ki (off-target) / Ki (on-target) or IC50 (off-target) / EC50 (on-target)
A higher SI value indicates greater selectivity for the on-target receptor.
For TIK-301 (using binding data from Table 1):
-
SI for 5-HT2B vs. MT1: 50 nM / 0.081 nM ≈ 617-fold
-
SI for 5-HT2C vs. MT1: 25 nM / 0.081 nM ≈ 309-fold
This indicates that TIK-301 is approximately 617-fold more selective for its primary target MT1 over the off-target 5-HT2B receptor in terms of binding affinity. Similar calculations can be performed for MT2 and for the functional data.
Broader Selectivity Profiling
To ensure a comprehensive understanding of a compound's selectivity, it is crucial to screen it against a broad panel of receptors, ion channels, and enzymes. Companies like Eurofins and CEREP offer such panels, which can identify potential off-target interactions that may not be predicted based on the compound's structure.
Signaling Pathways
The differential effects of TIK-301 on its target and off-target receptors are due to their distinct signaling pathways.
Caption: Simplified signaling pathways for MT1/MT2 and 5-HT2B/2C receptors, illustrating the opposing effects of TIK-301.
Conclusion
Assessing the selectivity of a compound like N-(2,3-dihydro-1H-inden-1-yl)acetamide, represented here by its analog TIK-301, is a multi-faceted process that requires a combination of binding and functional assays. By systematically quantifying a compound's on-target and off-target activities and comparing them to known drugs, researchers can build a comprehensive selectivity profile. This profile is essential for predicting the therapeutic potential and possible side effects of a new chemical entity, ultimately guiding its path through the drug development pipeline.
References
-
Rivara S, et al. Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders. Curr Top Med Chem. 2008;8(11):954-68. Current Topics in Medicinal Chemistry. [Link]
-
N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide - PMC. National Center for Biotechnology Information. [Link]
-
N-(2,3-dihydro-1H-inden-1-yl)acetamide | C11H13NO - PubChem. National Center for Biotechnology Information. [Link]
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Comparative Spectroscopic Analysis of N-(2,3-dihydro-1H-inden-1-yl)acetamide and Structural Analogs
Executive Summary & Structural Rationale
In drug discovery, the rigidification of flexible pharmacophores is a standard strategy to improve target affinity and metabolic stability. N-(2,3-dihydro-1H-inden-1-yl)acetamide (commonly known as 1-acetamidoindane) represents a structurally constrained analog of the flexible N-benzylacetamide[1][2].
Understanding how ring size and substitution position alter the spectroscopic signatures of these compounds is critical for structural verification and quality control. This guide objectively compares the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of 1-acetamidoindane against three key alternatives:
-
N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide (Tetralin analog: 6-membered ring)
-
N-benzylacetamide (Acyclic analog: High flexibility)[3]
-
N-(indan-2-yl)acetamide (Positional isomer: Altered electronic environment)
The Causality of Spectroscopic Shifts
The variations in spectroscopic data among these analogs are not random; they are directly caused by conformational rigidity and magnetic anisotropy . In the acyclic N-benzylacetamide, free rotation averages the position of the benzylic protons relative to the aromatic ring's deshielding cone. In contrast, the 5-membered indane ring locks the benzylic proton (CH-N) in a rigid "envelope" conformation, forcing it into the deshielding plane of the aromatic ring. This results in a pronounced downfield shift in the
Comparative Spectroscopic Data
The following table synthesizes the quantitative spectroscopic markers used to differentiate these analogs. Data reflects standard acquisition in CDCl
| Compound | Structural Feature | IR (Amide I) | ESI-MS | ||
| 1-Acetamidoindane | 5-Membered, Benzylic | ~5.35 (q, 1H) | ~169.8 | 1640 | 176.1 |
| Tetralin Analog | 6-Membered, Benzylic | ~5.10 (dt, 1H) | ~169.5 | 1642 | 190.1 |
| N-Benzylacetamide | Acyclic, Benzylic | ~4.40 (d, 2H) | ~170.2 | 1651 | 150.1 |
| Indan-2-yl Analog | 5-Membered, Non-Benzylic | ~4.65 (m, 1H) | ~170.0 | 1645 | 176.1 |
Note: The synthesis of 1-acetamidoindane is frequently achieved via Ritter-type reactions, which can introduce specific impurities that must be monitored via these spectroscopic markers.
Conformational Logic & Signal Interpretation
Caption: Logic flow of conformational rigidity dictating 1H NMR chemical shifts in indane analogs.
Mechanistic Insights:
-
The Benzylic Proton (CH-N): In 1-acetamidoindane, the CH-N proton appears as a distinct quartet-like multiplet around 5.35 ppm. Moving to the tetralin analog, the reduced ring strain allows the benzylic proton to sit slightly outside the maximum deshielding zone of the aromatic ring, shifting it upfield to ~5.10 ppm.
-
Positional Isomerism: The N-(indan-2-yl)acetamide isomer lacks direct benzylic attachment for the CH-N group. Without the direct inductive and anisotropic effects of the adjacent phenyl ring, the proton shifts significantly upfield to ~4.65 ppm, making it easily distinguishable from the 1-substituted analog.
-
Mass Spectrometry Fragmentation: While 1-acetamidoindane and its 2-yl isomer share the same
mass (m/z 176), they fragment differently. The 1-yl analog readily loses acetamide to form a highly stable benzylic indanyl cation (m/z 117), whereas the 2-yl analog requires higher collision energy to induce fragmentation due to the lack of benzylic stabilization.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in structural assignment, laboratories must employ self-validating workflows. The following protocols guarantee that instrumental artifacts are not mistaken for structural features.
Protocol A: High-Resolution NMR Acquisition
Objective: Obtain quantitative 1D and validating 2D NMR spectra to confirm the rigidified pharmacophore.
-
Sample Preparation: Dissolve exactly 10.0 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: Precise concentration ensures optimal shimming and prevents concentration-dependent chemical shifts of the amide N-H proton. -
1D
H Acquisition: Set the relaxation delay (D1) to 5 seconds (at least 5 of the slowest relaxing proton) to ensure accurate integration. Acquire 16 scans at 400 MHz or higher. -
Orthogonal Validation (2D COSY): If distinguishing between the tetralin and indane analogs in a mixture, run a
H- H COSY experiment.-
Validation Check: In 1-acetamidoindane, the CH-N proton (~5.35 ppm) will show cross-peaks to only two adjacent aliphatic protons (the CH
at C2). In the tetralin analog, the CH-N proton (~5.10 ppm) will also show cross-peaks to two protons, but the extended spin system of the 6-membered ring will be evident in the aliphatic region.
-
Caption: Self-validating NMR workflow ensuring absolute structural assignment and sample purity.
Protocol B: ATR-FTIR Spectroscopy
Objective: Assess the hydrogen-bonding network and amide conformation.
-
Background Subtraction: Collect a background spectrum of the empty Attenuated Total Reflectance (ATR) diamond crystal (32 scans, 4 cm
resolution). -
Sample Application: Apply 2-3 mg of the neat crystalline solid directly onto the crystal. Apply consistent pressure using the anvil.
-
Acquisition & Causality: Acquire the spectrum. The Amide I band (C=O stretch) for N-benzylacetamide appears at ~1651 cm
[3]. In the rigidified 1-acetamidoindane, the crystal packing and hydrogen bonding network are altered, typically shifting the Amide I band slightly to ~1640 cm . -
Validation: Clean the crystal with isopropanol and ensure the signal returns to baseline to prevent cross-contamination.
Conclusion
The transition from a flexible acyclic framework (N-benzylacetamide) to a constrained bicyclic system (1-acetamidoindane) induces predictable, mechanistically grounded shifts in spectroscopic data. By utilizing the self-validating protocols and comparative data tables provided above, researchers can confidently map pharmacophore rigidity and verify the structural integrity of indane-based therapeutics.
References
-
PubChem. "N-(2,3-dihydro-1H-inden-1-yl)acetamide | C11H13NO - PubChem." National Center for Biotechnology Information. Available at:[Link]
-
PubChem. "N-Benzylacetamide | C9H11NO - PubChem." National Center for Biotechnology Information. Available at:[Link]
-
Arabian Journal of Chemistry. "Synthesis, computational studies and preliminary pharmacological evaluation of 2-[4-(aryl substituted) piperazin-1-yl]-N-benzylacetamides as potential antipsychotics." Elsevier. Available at:[Link]
-
Chemical Communications. "Ritter-type fluorofunctionalisation as a new, effective method for conversion of alkenes to vicinal fluoroamides." Royal Society of Chemistry. Available at:[Link]
Sources
- 1. N-(2,3-dihydro-1H-inden-1-yl)acetamide | C11H13NO | CID 302326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Benzylacetamide | C9H11NO | CID 11500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, computational studies and preliminary pharmacological evaluation of 2-[4-(aryl substituted) piperazin-1-yl]-<i>N</i>-benzylacetamides as potential antipsychotics - Arabian Journal of Chemistry [arabjchem.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
